Product packaging for Ethyl 3-methoxyphenylacetate(Cat. No.:CAS No. 35553-92-5)

Ethyl 3-methoxyphenylacetate

Cat. No.: B1586455
CAS No.: 35553-92-5
M. Wt: 194.23 g/mol
InChI Key: XXVVNHCWPHMLEZ-UHFFFAOYSA-N
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Description

Ethyl 3-methoxyphenylacetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1586455 Ethyl 3-methoxyphenylacetate CAS No. 35553-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)acetate
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InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3
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InChI Key

XXVVNHCWPHMLEZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID00189041
Record name Ethyl 3-methoxyphenylacetate
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Molecular Weight

194.23 g/mol
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CAS No.

35553-92-5
Record name Ethyl 3-methoxybenzeneacetate
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Record name Ethyl 3-methoxyphenylacetate
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Record name Ethyl 3-methoxyphenylacetate
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Record name Ethyl 3-methoxyphenylacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3-methoxyphenylacetate, a valuable intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations of each synthetic route.

Introduction

This compound is an important building block in organic synthesis, finding application in the preparation of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a methoxy-substituted aromatic ring and an ethyl ester moiety, provides a versatile scaffold for further chemical transformations. This guide will explore the most prevalent and practical methods for its synthesis, with a focus on providing a deep understanding of the underlying reaction mechanisms and experimental nuances.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially relevant route to this compound involves a two-step sequence starting from 3-methoxybenzyl cyanide. This pathway is favored for its relatively high yields and the availability of starting materials.

  • Step 1: Hydrolysis of 3-Methoxybenzyl Cyanide to 3-Methoxyphenylacetic Acid

  • Step 2: Fischer Esterification of 3-Methoxyphenylacetic Acid to this compound

Step 1: Synthesis of 3-Methoxyphenylacetic Acid via Nitrile Hydrolysis

The initial step involves the conversion of 3-methoxybenzyl cyanide to 3-methoxyphenylacetic acid. This transformation is typically achieved through acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis, often employing sulfuric acid, is a widely used method.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt under acidic conditions).

cluster_0 Nitrile Hydrolysis Mechanism nitrile 3-Methoxybenzyl Cyanide protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile + H⁺ intermediate1 Intermediate protonated_nitrile->intermediate1 + H₂O water H₂O amide 3-Methoxyphenylacetamide intermediate1->amide - H⁺ protonated_amide Protonated Amide amide->protonated_amide + H⁺ intermediate2 Tetrahedral Intermediate protonated_amide->intermediate2 + H₂O acid 3-Methoxyphenylacetic Acid intermediate2->acid - NH₄⁺ ammonium NH₄⁺

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Hydrolysis of 3-Methoxybenzyl Cyanide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxybenzyl Cyanide147.1850.0 g0.34
Sulfuric Acid (conc.)98.08100 mL-
Water18.02100 mL-
Toluene-As needed-
Sodium Hydroxide Solution (10%)-As needed-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • In a well-ventilated fume hood, cautiously add 100 mL of concentrated sulfuric acid to 100 mL of water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Caution: This is a highly exothermic process.

  • To the stirred, warm sulfuric acid solution, slowly add 50.0 g of 3-methoxybenzyl cyanide.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with toluene (3 x 100 mL).

  • Combine the organic extracts and wash with a 10% sodium hydroxide solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • The 3-methoxyphenylacetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the product.

Expected Yield: 80-90%

Step 2: Fischer Esterification of 3-Methoxyphenylacetic Acid

The second step is the classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.[1][2]

Mechanism of Fischer Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of a water molecule to yield the ester.[1]

cluster_1 Fischer Esterification Mechanism acid 3-Methoxyphenylacetic Acid protonated_acid Protonated Acid acid->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Ethanol ethanol Ethanol proton_transfer1 Proton Transfer tetrahedral_intermediate->proton_transfer1 protonated_intermediate Protonated Intermediate proton_transfer1->protonated_intermediate ester_intermediate Protonated Ester protonated_intermediate->ester_intermediate - H₂O ester This compound ester_intermediate->ester - H⁺ water H₂O

Figure 2: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenylacetic Acid166.1730.0 g0.18
Ethanol (absolute)46.07150 mL-
Sulfuric Acid (conc.)98.083 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 30.0 g of 3-methoxyphenylacetic acid in 150 mL of absolute ethanol.

  • Slowly and carefully add 3 mL of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to afford the pure ester.

Expected Yield: 85-95%[3]

Alternative Synthetic Pathway: The Willgerodt-Kindler Reaction

An alternative, though less common, route to 3-methoxyphenylacetic acid is the Willgerodt-Kindler reaction.[1][4][5] This reaction allows for the synthesis of an arylthioamide from an aryl alkyl ketone, which can then be hydrolyzed to the corresponding carboxylic acid. In this case, 3-methoxyacetophenone would be the starting material.

Mechanism of the Willgerodt-Kindler Reaction:

The reaction involves the formation of an enamine from the ketone and a secondary amine (commonly morpholine), which then reacts with elemental sulfur. A series of complex rearrangements leads to the formation of a thioamide, with the functional group at the terminus of the alkyl chain. Subsequent hydrolysis yields the carboxylic acid.[4]

cluster_2 Willgerodt-Kindler Reaction ketone 3-Methoxyacetophenone enamine Enamine ketone->enamine + Morpholine, -H₂O thioamide Arylthioamide enamine->thioamide + Sulfur, Rearrangement acid 3-Methoxyphenylacetic Acid thioamide->acid Hydrolysis

References

Physical and chemical properties of 3-methoxybenzeneacetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(3-methoxyphenyl)acetate, also known as 3-methoxybenzeneacetic acid ethyl ester, is an aromatic ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a substituted benzene ring coupled with an ester functional group, makes it a versatile building block for the construction of more complex molecular targets. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and critical safety information, tailored for researchers and drug development professionals.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. Ethyl 2-(3-methoxyphenyl)acetate is cataloged under several identifiers, ensuring its unambiguous recognition in scientific literature and databases.

  • IUPAC Name: ethyl 2-(3-methoxyphenyl)acetate

  • Synonyms: 3-Methoxybenzeneacetic acid ethyl ester, Ethyl m-methoxyphenylacetate

  • CAS Number: 7487-63-0

  • Molecular Formula: C₁₁H₁₄O₃[1][2]

  • Molecular Weight: 194.23 g/mol [2]

The structure consists of an ethyl ester group attached to an acetic acid backbone, which is, in turn, substituted with a 3-methoxyphenyl group.

Caption: 2D Structure of Ethyl 2-(3-methoxyphenyl)acetate.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented below are compiled from various sources, including experimental and estimated values.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquidGeneral Observation
Boiling Point 117.5-118 °C at 3.5 Torr[3]
Density 1.062 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.497[1]
Solubility Soluble in alcohol, chloroform, and ethyl acetate.[4][5][4][5]
XLogP3 2.2[2]

Spectroscopic Profile: A Structural Validation System

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The expected spectral data for ethyl 2-(3-methoxyphenyl)acetate serve as a self-validating reference for experimental results.

Spectroscopy_Profile cluster_groups Structural Features cluster_spectra Characteristic Spectroscopic Signals Compound Ethyl 2-(3-methoxyphenyl)acetate Ester Ester (C=O, O-C-C) Methoxy Methoxy (-OCH₃) Benzylic Benzylic (-CH₂-) Aromatic Aromatic Ring (m-substituted) MS_Signal MS: Molecular Ion Peak (M⁺) at m/z = 194 Compound->MS_Signal IR_Signal IR: Strong C=O stretch at ~1735 cm⁻¹ Ester->IR_Signal HNMR_Ester ¹H NMR: Quartet (~4.1 ppm, 2H) & Triplet (~1.2 ppm, 3H) Ester->HNMR_Ester CNMR_Carbonyl ¹³C NMR: Carbonyl C at ~171 ppm Ester->CNMR_Carbonyl HNMR_Methoxy ¹H NMR: Singlet (~3.8 ppm, 3H) Methoxy->HNMR_Methoxy HNMR_Benzylic ¹H NMR: Singlet (~3.6 ppm, 2H) Benzylic->HNMR_Benzylic HNMR_Aromatic ¹H NMR: Multiplet (~6.8-7.3 ppm, 4H) Aromatic->HNMR_Aromatic

Caption: Correlation of structural features to spectroscopic signals.

  • Infrared (IR) Spectroscopy : The most prominent feature is a strong absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl (C=O) stretching vibration.[6] Additional peaks corresponding to C-O stretching and aromatic C-H and C=C bonds are also expected.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Ethyl Group : A quartet at approximately 4.1 ppm (2H, -OCH₂ CH₃) coupled to a triplet at approximately 1.2 ppm (3H, -OCH₂CH₃ ).

    • Methoxy Group : A sharp singlet at approximately 3.8 ppm (3H, -OCH₃ ).

    • Benzylic Protons : A singlet around 3.6 ppm (2H, Ar-CH₂ -CO).

    • Aromatic Protons : A complex multiplet pattern between 6.8 and 7.3 ppm, integrating to 4 protons, consistent with a 1,3- (meta) substituted benzene ring.

  • ¹³C NMR Spectroscopy : Key signals include the ester carbonyl carbon around 171 ppm, the methoxy carbon near 55 ppm, the benzylic carbon around 41 ppm, and the ethyl group carbons at approximately 61 ppm (-C H₂-) and 14 ppm (-C H₃). Aromatic carbons will appear in the 110-160 ppm range.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 194, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl ester moiety.

Synthesis and Purification Protocol: Fischer Esterification

The most direct and widely adopted method for preparing ethyl 2-(3-methoxyphenyl)acetate is the Fischer esterification of the parent carboxylic acid. This protocol is a self-validating system where the rationale for each step ensures a high probability of success.

Reaction: 3-Methoxyphenylacetic Acid + Ethanol ⇌ Ethyl 2-(3-methoxyphenyl)acetate + Water

Synthesis_Workflow start Reactants: - 3-Methoxyphenylacetic Acid - Anhydrous Ethanol (Excess) catalyst Add Catalyst: Conc. H₂SO₄ (catalytic amount) start->catalyst Combine in flask reflux Reflux Reaction Mixture (e.g., 4-6 hours) catalyst->reflux Heat to reflux workup Aqueous Workup: 1. Cool mixture 2. Neutralize with NaHCO₃(aq) 3. Extract with Ethyl Acetate reflux->workup Reaction completion dry Dry Organic Layer: Anhydrous MgSO₄ or Na₂SO₄ workup->dry Isolate organic phase purify Purification: Vacuum Distillation dry->purify Filter & concentrate product Final Product: Ethyl 2-(3-methoxyphenyl)acetate purify->product Collect pure fraction

Caption: Workflow for the Fischer Esterification synthesis.

Methodology:

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid (1.0 eq).

  • Reagents : Add anhydrous ethanol (5-10 eq). The use of excess ethanol is a cornerstone of this protocol; based on Le Chatelier's principle, it drives the equilibrium towards the product side, maximizing the yield.

  • Catalysis : Carefully add concentrated sulfuric acid (approx. 0.05 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the sulfuric acid catalyst and any unreacted 3-methoxyphenylacetic acid, converting it to its water-soluble sodium salt.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes). The desired ester product is significantly more soluble in the organic phase.

  • Drying : Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄)[7][8][9] or sodium sulfate. This step removes residual water, which is crucial for preventing product hydrolysis during storage or subsequent purification.

  • Purification : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield the pure ethyl 2-(3-methoxyphenyl)acetate.

Chemical Reactivity and Stability

  • Stability : The compound is stable under standard laboratory conditions.[10] It should be stored in a tightly sealed container in a cool, dry place.

  • Hydrolysis : As an ester, it is susceptible to hydrolysis back to 3-methoxyphenylacetic acid and ethanol. This reaction can be catalyzed by both acid and base. Basic hydrolysis (saponification) is irreversible and is a common synthetic transformation.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent decomposition.[11][12]

  • Hazardous Decomposition Products : Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[11][12]

Applications in Research and Drug Development

The true value of ethyl 2-(3-methoxyphenyl)acetate lies in its utility as a synthetic intermediate. The ester functionality can be readily transformed into other groups (amides, acids, alcohols), while the aromatic ring can undergo further substitution reactions.

  • Pharmaceutical Scaffolding : This molecule serves as a key precursor for various pharmacologically active compounds. Its structural motif is found in molecules targeted for cardiovascular and central nervous system (CNS) applications.[10]

  • Fine-Tuning Pharmacological Activity : In medicinal chemistry, derivatives of this ester are used in structure-activity relationship (SAR) studies.[10] The methoxy group and the substitution pattern provide a chemical handle for chemists to modify and optimize the biological activity of lead compounds.

Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The parent acid, 3-methoxyphenylacetic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][13] While the ester may have a different hazard profile, similar precautions are warranted until specific data is available.

  • GHS Hazard Classifications (for parent acid) :

    • Skin Irritation (Category 2)[13]

    • Eye Irritation (Category 2A)[13]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[13]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.[11]

  • First-Aid Measures :

    • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

    • In case of skin contact : Wash off with soap and plenty of water.[11]

    • If inhaled : Move the person to fresh air.[11]

    • If swallowed : Rinse mouth with water and seek medical advice.[13]

References

A Technical Guide to the Spectral Analysis of Ethyl 2-(3-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-methoxyphenyl)acetate is an organic compound of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a potential pharmacophore in drug discovery. Its chemical structure, characterized by a substituted aromatic ring and an ester functional group, gives rise to a unique spectral signature. A thorough understanding of its spectral data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This technical guide provides an in-depth analysis of the spectral data for Ethyl 2-(3-methoxyphenyl)acetate. As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the interpretation of the spectra, grounded in fundamental principles of spectroscopy. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption frequencies, and the mass spectrometric fragmentation pattern, thereby providing a comprehensive spectral characterization of the molecule.

Molecular Structure

The structure of Ethyl 2-(3-methoxyphenyl)acetate, with the systematic numbering of the carbon and hydrogen atoms for NMR analysis, is presented below. This numbering will be used throughout this guide to refer to specific atoms.

Figure 1: Molecular structure of Ethyl 2-(3-methoxyphenyl)acetate with atom numbering.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of Ethyl 2-(3-methoxyphenyl)acetate (C₁₁H₁₄O₃) is 194.23 g/mol . High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

The protonated molecule [M+H]⁺ of Ethyl 2-(3-methoxyphenyl)acetate has a calculated exact mass of 195.1021.[1] Experimental data confirms this with a found value of 195.1026, which is well within the acceptable error margin for HRMS analysis.[1]

IonCalculated Exact Mass (m/z)Found Exact Mass (m/z)
[C₁₁H₁₅O₃]⁺ ([M+H]⁺)195.1021195.1026[1]

Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern provides valuable structural information. While a full experimental spectrum is not available, a plausible fragmentation pathway can be proposed based on the structure and known fragmentation of similar aromatic esters.

The molecular ion peak (M⁺) at m/z 194 would be expected. Key fragmentation pathways would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment with m/z 149, corresponding to the acylium ion [CH₃OC₆H₄CH₂CO]⁺.

  • Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 165.

  • Benzylic cleavage: Cleavage of the bond between C7 and C11 would lead to the formation of the 3-methoxybenzyl cation at m/z 121. This is often a very stable and prominent fragment for this type of structure.

  • McLafferty rearrangement: Although less likely due to the lack of a gamma-hydrogen on the alkyl chain of the ester, it is a possibility to consider in some ester fragmentations.

G mol [C11H14O3]+• m/z = 194 frag1 [C9H9O2]+ m/z = 149 mol->frag1 - •OCH2CH3 frag3 [C10H11O3]+ m/z = 165 mol->frag3 - •CH2CH3 frag2 [C8H9O]+ m/z = 121 frag1->frag2 - CO

Figure 2: Proposed key fragmentations of Ethyl 2-(3-methoxyphenyl)acetate in EI-MS.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra can be acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

  • Ionization: Electrospray ionization (ESI) is a common technique for obtaining the protonated molecule [M+H]⁺.

  • Analysis: The sample is introduced into the mass spectrometer, and the data is acquired over a relevant mass range (e.g., m/z 50-500).

  • Data Processing: The acquired spectrum is processed to determine the exact mass of the parent ion and any significant fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetate in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the ethyl group protons.

Based on the structure, the following signals are anticipated:

Protons (Atom Number)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ethyl -CH₃ (H15)~1.2Triplet3H~7.1
Methylene -CH₂- (H7)~3.6Singlet2H-
Methoxy -OCH₃ (H10)~3.8Singlet3H-
Ethyl -CH₂- (H14)~4.1Quartet2H~7.1
Aromatic (H2, H4, H6)~6.8-6.9Multiplet3H
Aromatic (H5)~7.2Triplet1H~7.8

Interpretation:

  • The ethyl group will present as a characteristic triplet for the methyl protons (H15) coupled to the adjacent methylene protons, and a quartet for the methylene protons (H14) coupled to the methyl protons.

  • The benzylic methylene protons (H7) are adjacent to the aromatic ring and the carbonyl group, and are expected to appear as a singlet.

  • The methoxy group protons (H10) will also be a singlet, typically found around 3.8 ppm.

  • The aromatic protons will show a more complex pattern due to their meta-substitution. H5 will likely be a triplet due to coupling with H4 and H6. The other aromatic protons (H2, H4, and H6) will likely appear as a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetate would show 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.

Carbon (Atom Number)Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ (C15)~14
Methylene -CH₂- (C7)~41
Methoxy -OCH₃ (C10)~55
Ethyl -O-CH₂- (C14)~61
Aromatic (C2, C4, C6)~112-122
Aromatic (C5)~130
Aromatic (C1)~136
Aromatic (C3)~160
Carbonyl C=O (C11)~171

Interpretation:

  • The aliphatic carbons of the ethyl group (C14, C15), the benzylic methylene (C7), and the methoxy group (C10) will appear in the upfield region of the spectrum.

  • The aromatic carbons will appear in the range of approximately 112-160 ppm. The carbon attached to the methoxy group (C3) will be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom.

  • The carbonyl carbon (C11) of the ester will be the most downfield signal in the spectrum, typically appearing around 171 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 2-(3-methoxyphenyl)acetate is expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bonds, the aromatic C=C bonds, and the C-H bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (sp³ aliphatic)2850-3000Medium
C-H (aromatic)3000-3100Medium
C=O (ester)~1735Strong
C=C (aromatic)1450-1600Medium
C-O (ester)1000-1300Strong
C-O (aryl ether)~1250 (asymmetric), ~1040 (symmetric)Strong

Interpretation:

  • The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm that the compound is an ester and not a carboxylic acid.

  • Strong bands in the "fingerprint region" between 1000 and 1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and the aryl ether.

  • The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film.

  • Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. The absorption bands are then identified and assigned to their corresponding functional groups.

Conclusion

The comprehensive spectral analysis of Ethyl 2-(3-methoxyphenyl)acetate provides a detailed fingerprint for its identification and characterization. The combination of mass spectrometry, which confirms the molecular formula and provides insights into the fragmentation pattern, along with ¹H and ¹³C NMR spectroscopy, which elucidates the precise arrangement of atoms in the molecule, and IR spectroscopy, which identifies the key functional groups, allows for an unambiguous structural confirmation. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific endeavors.

References

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-methoxyphenylacetate is a methoxy-substituted phenylacetate derivative whose biological activities have not been extensively explored. This guide provides a comprehensive analysis of its potential pharmacological effects by examining the known bioactivities of its structural analogs, including its parent compound, 3-methoxyphenylacetic acid, and other related methoxyphenyl and phenylacetate derivatives. Based on this analysis, we hypothesize that this compound may possess antimicrobial, anti-inflammatory, and anticancer properties. This document outlines detailed experimental protocols for in-vitro screening to validate these potential activities and provides a framework for future research into its mechanism of action and therapeutic applications.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₁₄O₃.[1] It is the ethyl ester of 3-methoxyphenylacetic acid. The presence of a methoxy group on the phenyl ring and the ester functionality are key structural features that may influence its biological activity.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35553-92-5[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Clear colorless liquid[1]
Refractive Index 1.5045-1.5085 @ 20°C[1]
Assay (GC) ≥97.5%[1]

Inferred Potential Biological Activities Based on Structural Analogs

Direct studies on the biological activity of this compound are limited. However, by examining its structural relatives, we can infer its potential pharmacological profile. The core structure, a phenylacetic acid derivative with a methoxy substituent, is present in numerous compounds with established bioactivities.

This compound This compound 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid This compound->3-Methoxyphenylacetic acid Parent Acid Methoxyphenyl Derivatives Methoxyphenyl Derivatives This compound->Methoxyphenyl Derivatives Is a Phenylacetate Derivatives Phenylacetate Derivatives This compound->Phenylacetate Derivatives Is a Phenylacetic acid Phenylacetic acid 3-Methoxyphenylacetic acid->Phenylacetic acid Parent Compound

Caption: Structural relationship of this compound to its parent compounds and broader chemical classes.

Potential Antimicrobial Activity

The phenylacetic acid scaffold is a known antimicrobial agent. Phenylacetic acid produced by Bacillus licheniformis has shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The proposed mechanism involves the disruption of cell membrane integrity, leading to leakage of cellular components and inhibition of protein synthesis.[3] Furthermore, various phenoxyacetic acid analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] The presence of the methoxy group in this compound may modulate this activity. Naturally occurring phenols and their derivatives have also been shown to possess antimicrobial activity against planktonic and biofilm-forming bacteria.[5]

Potential Anti-inflammatory and Analgesic Activity

Several compounds containing the 3-methoxyphenyl moiety have been reported to possess anti-inflammatory and analgesic properties. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have shown potent anti-inflammatory and analgesic effects, with some derivatives being more potent than the standard drug diclofenac sodium.[6] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[7] It is plausible that this compound could exhibit similar inhibitory effects on COX enzymes.

Potential Anticancer Activity

The methoxyphenyl group is a common feature in various anticancer agents. For example, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have been synthesized and shown to exhibit cytotoxic activity against breast cancer cell lines.[8][9] The proposed mechanism for some of these compounds involves the induction of apoptosis through caspase activation.[9] Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant and anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. A new derivative of ciprofloxacin, methoxyphenylcipro (CMPP), has also shown selective antitumor activity against various cancer cells by inducing caspase-dependent apoptosis.

Proposed Research and Experimental Protocols

To validate the hypothesized biological activities of this compound, a systematic in-vitro screening approach is recommended.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Antimicrobial Assay Antimicrobial Assay Membrane Permeability Membrane Permeability Antimicrobial Assay->Membrane Permeability Anti-inflammatory Assay Anti-inflammatory Assay COX/LOX Inhibition COX/LOX Inhibition Anti-inflammatory Assay->COX/LOX Inhibition Cytotoxicity Assay Cytotoxicity Assay Apoptosis/Cell Cycle Analysis Apoptosis/Cell Cycle Analysis Cytotoxicity Assay->Apoptosis/Cell Cycle Analysis This compound This compound This compound->Antimicrobial Assay This compound->Anti-inflammatory Assay This compound->Cytotoxicity Assay

Caption: Proposed experimental workflow for screening the biological activities of this compound.

Protocol for In-Vitro Antimicrobial Susceptibility Testing

This protocol utilizes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Bacterial/Fungal Inoculum: From a fresh culture, prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates viable cells.

Protocol for In-Vitro Anti-inflammatory Assay (COX Inhibition)

This protocol assesses the ability of this compound to inhibit the cyclooxygenase enzymes COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • This compound

  • Positive control inhibitor (e.g., indomethacin)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of this compound or the positive control. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification of Prostaglandin: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the positive control and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, a review of its structural analogs strongly suggests its potential as a source of novel antimicrobial, anti-inflammatory, and anticancer agents. The experimental protocols outlined in this guide provide a clear and robust framework for the initial in-vitro screening of this compound. Positive results from these assays would warrant further investigation into its mechanism of action, including studies on its effects on specific cellular pathways, such as the NF-κB signaling pathway in inflammation.

Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Inhibits?

Caption: A hypothetical mechanism of action for the anti-inflammatory activity of this compound via inhibition of the NF-κB pathway.

Further research, including in-vivo studies and structure-activity relationship (SAR) analysis of related derivatives, will be crucial in determining the therapeutic potential of this compound.

References

The Versatile Role of Ethyl 3-Methoxyphenylacetate in Modern Synthetic Chemistry: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-methoxyphenylacetate is a key aromatic building block in organic synthesis, offering a versatile scaffold for the construction of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the research applications of this compound, with a particular focus on its utility in the synthesis of pharmaceuticals, including analgesics and isoquinoline alkaloids. We will delve into the fundamental reactivity of this compound, providing detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the 3-Methoxyphenylacetate Moiety

The 3-methoxyphenylacetate scaffold is a privileged structural motif in medicinal chemistry. The presence of the methoxy group at the meta position of the phenyl ring significantly influences the electronic and steric properties of the molecule, providing a handle for selective functionalization and imparting favorable pharmacokinetic and pharmacodynamic properties to the final drug substance. This compound, as the ethyl ester, offers a stable, readily available, and versatile starting material for the introduction of this key fragment into more complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueReference
CAS Number 35553-92-5[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point >268 °C at 760 mmHg[3]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from two primary reactive sites: the α-carbon to the ester carbonyl and the aromatic ring.

Enolate Chemistry: Alkylation and Condensation Reactions

The α-protons of the acetate moiety are acidic and can be readily deprotonated using a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity.

  • Enolate Formation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at -78 °C under an inert atmosphere (e.g., argon), a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Electrophilic Quench: An electrophile (e.g., an alkyl halide, 1.2 eq.) is then added to the solution, and the reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G This compound This compound Enolate Enolate This compound->Enolate LDA, THF, -78 °C α-Alkylated Product α-Alkylated Product Enolate->α-Alkylated Product R-X (Electrophile)

Figure 1: General workflow for the α-alkylation of this compound.

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This allows for the selective introduction of various functional groups onto the aromatic ring, further expanding the synthetic possibilities.

Application in the Synthesis of Analgesics

The 3-methoxyphenyl moiety is a key pharmacophore in several centrally acting analgesics. While direct synthetic routes starting from this compound are not always explicitly detailed in the literature, its structural similarity to key precursors strongly suggests its utility in the synthesis of these important drugs.

Tapentadol and its Intermediates

Tapentadol is a potent analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[4] The core structure of tapentadol contains a 3-substituted phenyl ring. Several patented synthetic routes to tapentadol and its intermediates utilize precursors with the 3-methoxyphenyl group.[4][5][6][7][8] For instance, the Grignard reaction of 3-bromoanisole with a suitable aminoketone is a common strategy.[5] this compound can serve as a versatile starting material to access key intermediates for such syntheses through functional group transformations.

G cluster_0 Hypothetical Route from this compound cluster_1 Known Synthesis of Tapentadol This compound This compound Intermediate A Functional Group Transformation This compound->Intermediate A Key Tapentadol Precursor Key Tapentadol Precursor Intermediate A->Key Tapentadol Precursor Tapentadol Tapentadol Key Tapentadol Precursor->Tapentadol 3-Bromoanisole 3-Bromoanisole 3-Bromoanisole->Key Tapentadol Precursor Grignard Reaction

Figure 2: Relationship between this compound and the synthesis of Tapentadol.

Tramadol Synthesis

Tramadol is another widely used centrally acting analgesic.[9] Its synthesis often involves the reaction of a Grignard reagent derived from 3-bromoanisole with 2-(dimethylaminomethyl)cyclohexanone.[9][10][11] Similar to the case of tapentadol, this compound represents a potential starting material for the synthesis of the key 3-methoxyphenyl Grignard reagent or other related organometallic species.

Gateway to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities.[12] The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of the isoquinoline core.[13][14][15][16] β-Arylethylamides, which are the starting materials for the Bischler-Napieralski reaction, can be readily prepared from phenylacetic acid derivatives.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[14][15][16]

  • Amide Formation: this compound is first hydrolyzed to 3-methoxyphenylacetic acid. The acid is then coupled with a β-phenylethylamine derivative using a standard peptide coupling reagent (e.g., DCC, EDC) to yield the corresponding β-arylethylamide.

  • Cyclization: The β-arylethylamide is dissolved in a suitable solvent (e.g., acetonitrile) and treated with phosphoryl chloride (POCl₃). The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is carefully poured onto ice and basified with a strong base (e.g., NaOH). The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

G This compound This compound 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid This compound->3-Methoxyphenylacetic acid Hydrolysis β-Arylethylamide β-Arylethylamide 3-Methoxyphenylacetic acid->β-Arylethylamide Amide Coupling Dihydroisoquinoline Dihydroisoquinoline β-Arylethylamide->Dihydroisoquinoline POCl₃, Reflux

Figure 3: Synthetic workflow for a dihydroisoquinoline via the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline.[17] While not directly starting from this compound, the corresponding β-(3-methoxyphenyl)ethylamine, which can be derived from it, is a key substrate for this powerful reaction.

Applications in the Synthesis of Anti-inflammatory and Cardiovascular Agents

The methoxyphenyl motif is also present in various compounds with anti-inflammatory and cardiovascular activities.[18][19][20][21] For instance, methoxyphenyl-based chalcones have been investigated as anti-inflammatory agents.[18] While direct synthetic connections to this compound are not always explicitly drawn in the literature, its utility as a precursor to more complex methoxyphenyl-containing structures is evident.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its rich chemistry, centered around enolate formation and electrophilic aromatic substitution, provides access to a wide range of complex molecular architectures. This guide has highlighted its significant potential in the synthesis of important pharmaceuticals, particularly analgesics and isoquinoline alkaloids. By understanding and applying the principles and protocols outlined herein, researchers in drug discovery and development can effectively leverage the synthetic power of this compound to advance their research programs.

References

An In-depth Technical Guide to Ethyl 3-methoxyphenylacetate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-methoxyphenylacetate, a significant aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed physicochemical properties, a robust synthesis protocol, and its potential as a versatile building block in organic synthesis.

Introduction: The Aromatic Legacy of Phenylacetates

The story of this compound is intrinsically linked to the broader history of phenylacetic acid and its esters. Phenylacetic acid itself is a naturally occurring compound found in sources like neroli oil and rose oil, prized for its intense honey-like aroma.[1] The late 19th and early 20th centuries saw a surge in the synthetic production of aromatic compounds as the fragrance industry sought to create novel scents and more economical alternatives to natural extracts.[2] This era of chemical innovation led to the development of a wide array of phenylacetate esters, each with unique olfactory characteristics. Ethyl phenylacetate, for instance, became a cornerstone in perfumery for its sweet, floral, and honey-like notes, finding its way into classic rose and jasmine accords.[3][4][5] The introduction of substituents onto the phenyl ring, such as the methoxy group in this compound, allowed for the fine-tuning of these aromatic profiles, offering perfumers and flavorists a broader palette of sensory experiences.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and slightly fruity aroma. Its physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 35553-92-5[6]
Molecular Formula C₁₁H₁₄O₃[7]
Molecular Weight 194.23 g/mol [7][8]
Boiling Point 279.8 °C (Predicted)[7]
Density 1.062 g/cm³ (Predicted)[7]
Refractive Index 1.497 (Predicted)[7]
Solubility Soluble in alcohols and most organic solvents.Inferred from similar compounds

Synthesis of this compound via Fischer Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methoxyphenylacetic acid, with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.[9]

Experimental Protocol

Materials:

  • 3-Methoxyphenylacetic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-methoxyphenylacetic acid (1.0 eq) and a significant excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be reliably predicted based on the analysis of its isomers and closely related compounds, such as ethyl 2-methoxyphenylacetate and ethyl 4-methoxyphenylacetate.[4][8]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
  • δ 1.25 (t, 3H, J = 7.1 Hz): The three protons of the methyl group in the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group.

  • δ 3.61 (s, 2H): The two benzylic protons will appear as a singlet.

  • δ 3.81 (s, 3H): The three protons of the methoxy group will appear as a sharp singlet.

  • δ 4.15 (q, 2H, J = 7.1 Hz): The two methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group.

  • δ 6.80-6.95 (m, 3H): The three aromatic protons will appear in this region.

  • δ 7.20-7.30 (m, 1H): The remaining aromatic proton will likely appear in this region.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
  • δ 14.2: Ethyl ester methyl carbon.

  • δ 41.5: Benzylic carbon.

  • δ 55.2: Methoxy carbon.

  • δ 60.8: Ethyl ester methylene carbon.

  • δ 112.5, 114.0, 121.0, 129.5, 135.0, 159.8: Aromatic carbons.

  • δ 171.5: Carbonyl carbon of the ester.

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 194. Key fragmentation patterns would include:

  • Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 149.

  • Loss of the entire ester group (•COOCH₂CH₃) to give a fragment at m/z = 121 (methoxyphenylmethyl cation).

  • A base peak is likely to be at m/z = 121.

Predicted Infrared (IR) Spectrum
  • ~1735 cm⁻¹: Strong C=O stretch of the ester.

  • ~1250 and 1040 cm⁻¹: C-O stretching of the ester and the methoxy group.

  • ~2835 cm⁻¹: C-H stretch of the methoxy group.

  • ~3000-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1600 and 1480 cm⁻¹: C=C stretching of the aromatic ring.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable intermediate in organic synthesis, with its functional groups amenable to a variety of chemical transformations. The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo further electrophilic substitution reactions.

A plausible application in drug discovery is its use as a scaffold for the synthesis of more complex molecules. For instance, it could be a precursor in the synthesis of novel analgesics, anti-inflammatory agents, or other biologically active compounds. The methoxy group can be a key pharmacophoric feature or can be demethylated to a phenol for further functionalization.

Below is an illustrative workflow demonstrating how this compound could be utilized as a starting material in a drug discovery program.

G start This compound step1 Hydrolysis (e.g., NaOH, H₂O/EtOH) start->step1 step3 Reduction (e.g., LiAlH₄) start->step3 product1 3-Methoxyphenylacetic acid step1->product1 step2 Amide Coupling (e.g., Amine, DCC/EDC) product1->step2 product2 Amide Derivatives (Bioactive Candidates) step2->product2 product3 2-(3-Methoxyphenyl)ethanol step3->product3 step4 Oxidation (e.g., PCC/PDC) product3->step4 step5 Further Elaboration (e.g., Wittig, Grignard) step4->step5 product4 3-Methoxyphenylacetaldehyde product5 Complex Target Molecules step5->product5

Caption: Illustrative synthetic pathways originating from this compound.

Conclusion

This compound, while not as widely documented as some of its isomers, represents a valuable tool in the arsenal of synthetic chemists. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the creation of more complex molecules. Its pleasant aromatic properties also suggest its utility in the flavor and fragrance industry, continuing the legacy of the phenylacetate esters. Further research into its biological activities and applications as a building block in medicinal chemistry is warranted.

References

Key characteristics of Ethyl 3-methoxyphenylacetate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired molecular complexity and purity. Among the myriad of available building blocks, Ethyl 3-methoxyphenylacetate has emerged as a key intermediate, valued for its versatile reactivity and strategic placement of functional groups. This technical guide provides an in-depth exploration of the core characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Physicochemical Profile of this compound

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to light yellow liquid, and its key properties are summarized in the table below.

PropertyValueReference
CAS Number 35553-92-5[1][2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Boiling Point 109-110 °C at 1 mmHg[3]
Density 1.062 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.5045-1.5085 @ 20°C[4]
Flash Point 109-110°C at 1mm[1]
Appearance Colorless to light yellow liquid[1]
IUPAC Name ethyl 2-(3-methoxyphenyl)acetate[4]

Synthesis of this compound: The Fischer-Speier Esterification

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification RCOOH 3-Methoxyphenylacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Ethanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-Methoxyphenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • To a solution of 3-methoxyphenylacetic acid in a sufficient volume of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is then diluted with ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

This compound as a Key Chemical Intermediate

The strategic positioning of the methoxy and ethyl ester functionalities makes this compound a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

Role in the Synthesis of Opioid Analgesics

The 3-methoxyphenyl moiety is a common structural feature in a number of synthetic opioids. While direct evidence for the use of this compound is not extensively documented in publicly available literature for blockbuster drugs, its structural similarity to key precursors suggests its potential utility. For instance, the core of the potent analgesic Tapentadol contains a 3-hydroxyphenyl group, which can be derived from a 3-methoxyphenyl precursor through demethylation in the final steps of the synthesis. The ethyl acetate group can be a handle for various chemical transformations to build the rest of the molecule.

Application in the Synthesis of Cardiovascular and Anti-Inflammatory Agents

The methoxyphenyl group is also present in a range of cardiovascular and anti-inflammatory drugs. The ester functionality of this compound allows for reactions such as alkylation at the alpha-carbon or reduction to the corresponding alcohol, providing pathways to a diverse array of target molecules. For example, derivatives of phenylacetic acid are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs).

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the carbonyl group, and a series of multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methylene carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹), C-O stretching bands, and bands associated with the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its straightforward synthesis via Fischer esterification, combined with the reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Phenylacetate Scaffolds in Modern Drug Discovery

The phenylacetate moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents. Its structural simplicity, coupled with its ability to engage in various biological interactions, has led to its incorporation into drugs spanning multiple therapeutic areas. From non-steroidal anti-inflammatory drugs (NSAIDs) to novel anticancer agents, the phenylacetate framework provides a versatile platform for molecular design and optimization. Understanding the nuanced structural characteristics of substituted phenylacetates, such as Ethyl 3-methoxyphenylacetate, is therefore paramount for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. This guide provides a comprehensive exploration of the molecular structure of this compound, offering insights into its synthesis, spectroscopic characterization, and potential applications in the pharmaceutical landscape.

Unveiling the Molecular Architecture: A Structural Overview

This compound, with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is an aromatic ester characterized by a benzene ring substituted with a methoxy group at the meta-position and an ethyl acetate group.

Key Structural Features:

  • Aromatic Core: The central phenyl ring provides a rigid, planar scaffold that can participate in π-stacking and hydrophobic interactions within biological targets.

  • Methoxy Group (-OCH₃): This electron-donating group at the C3 position influences the electronic properties of the aromatic ring, modulating its reactivity and potential for hydrogen bonding.

  • Ethyl Acetate Moiety (-CH₂COOCH₂CH₃): This flexible side chain introduces a carbonyl group, which can act as a hydrogen bond acceptor, and an ester linkage that can be susceptible to enzymatic hydrolysis, offering possibilities for prodrug strategies.

The interplay of these structural elements dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name ethyl 2-(3-methoxyphenyl)acetate[1]
CAS Number 35553-92-5[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Boiling Point Not explicitly reported, but expected to be >200 °CGeneral knowledge
Solubility Soluble in organic solvents like ethanol, ether, and dichloromethaneGeneral knowledge

Synthesis and Purification: Crafting the Molecule

The most common and efficient method for synthesizing this compound is through the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst.[2] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[3]

Reaction Scheme: Fischer Esterification

Fischer_Esterification 3-methoxyphenylacetic_acid 3-Methoxyphenylacetic Acid reaction_center + 3-methoxyphenylacetic_acid->reaction_center ethanol Ethanol ethanol->reaction_center h_plus H+ (catalyst) h_plus->reaction_center Reflux ethyl_3_methoxyphenylacetate This compound water Water products + reaction_center->products products->ethyl_3_methoxyphenylacetate products->water Mass_Spec_Fragmentation mol This compound m/z = 194 frag1 [M - OCH₂CH₃]⁺ m/z = 149 mol->frag1 - OCH₂CH₃ frag2 [M - CH₂CH₃]⁺ m/z = 165 mol->frag2 - CH₂CH₃ frag3 [CH₂(OCH₃)C₆H₄]⁺ m/z = 121 mol->frag3 α-cleavage

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-methoxyphenylacetate, a key intermediate in the development of various pharmaceutical compounds and a component in fragrance formulations. The synthesis is achieved through the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, utilizing sulfuric acid as a catalyst. This application note details the reaction mechanism, provides a robust experimental procedure, outlines necessary safety precautions, and offers insights into the rationale behind critical process steps, ensuring reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Scientific Principle

This compound is a valuable organic ester. Its synthesis is a fundamental example of the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using one of the reactants, usually the less expensive alcohol, in large excess or by removing the water formed during the reaction.[4][5]

Reaction Mechanism:

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[1] The key steps are:

  • Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of 3-methoxyphenylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, yielding the final product, this compound, and regenerating the acid catalyst.[4]

Below is a diagram illustrating the overall reaction.

G cluster_reactants Reactants cluster_products Products r1 3-Methoxyphenylacetic Acid catalyst H₂SO₄ (catalyst) Reflux r1->catalyst r2 Ethanol r2->catalyst p1 This compound p2 Water catalyst->p1 catalyst->p2

Caption: Overall reaction scheme for Fischer esterification.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )AmountMolesEquiv.Notes
3-Methoxyphenylacetic AcidC₉H₁₀O₃166.1725.0 g0.1501.0Starting Material
Ethanol (Absolute)C₂H₅OH46.07100 mL~1.71~11.4Reagent & Solvent
Sulfuric Acid (Conc.)H₂SO₄98.082.5 mL0.0460.3Catalyst
Saturated NaHCO₃ (aq)NaHCO₃84.012 x 50 mL--For neutralization
Brine (Saturated NaCl)NaCl58.4450 mL--For washing
Anhydrous MgSO₄MgSO₄120.37~5 g--Drying Agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • 250 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware and clamps

Detailed Experimental Protocol

This protocol is designed for a 25 g scale synthesis of this compound.

Reaction Setup and Execution
  • Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 25.0 g (0.150 mol) of 3-methoxyphenylacetic acid.

  • Adding Reagents: Add 100 mL of absolute ethanol to the flask and stir until the acid dissolves completely.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 2.5 mL of concentrated sulfuric acid dropwise. Causality Note: The slow, cooled addition of concentrated sulfuric acid is critical to manage the exothermic heat of dilution and prevent uncontrolled boiling of the ethanol.[6]

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Work-up and Isolation
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the excess ethanol using a rotary evaporator.

  • Quenching: Pour the concentrated residue into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with 2 x 50 mL portions of diethyl ether or ethyl acetate. Combine the organic extracts.

  • Neutralization Wash: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Repeat this wash. Trustworthiness Note: This step is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 3-methoxyphenylacetic acid.[7] You may observe gas (CO₂) evolution; vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution). This helps to break any emulsions and remove residual water.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (~5 g). Swirl the flask occasionally for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent, and wash the solid with a small amount of the extraction solvent.

  • Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

Purification
  • Vacuum Distillation: Purify the crude product by vacuum distillation.[7] Collect the fraction boiling at the appropriate temperature and pressure for this compound.

  • Characterization: The final product should be a clear, colorless liquid.[9] Expected yield is typically in the range of 80-90%.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase A 1. Charge Flask: 3-Methoxyphenylacetic Acid + Ethanol B 2. Add Catalyst: Slowly add conc. H₂SO₄ in ice bath A->B C 3. Reflux: Heat mixture for 4-6 hours B->C D 4. Cool & Concentrate: Remove excess ethanol via rotary evaporation C->D E 5. Quench & Extract: Pour into water, extract with Et₂O or EtOAc D->E F 6. Wash & Neutralize: - Saturated NaHCO₃ (x2) - Brine (x1) E->F G 7. Dry & Filter: Dry organic layer over MgSO₄, then filter F->G H 8. Concentrate: Remove solvent via rotary evaporation G->H I 9. Purify: Vacuum Distillation H->I J 10. Final Product: Pure this compound I->J

Caption: Step-by-step experimental workflow for synthesis.

Safety and Handling

Proper safety precautions are mandatory for this procedure.

  • General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[10][11]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6] Handle with extreme care. In case of skin contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[10][11] Always add acid to other liquids slowly; never add water to acid.[6]

  • Ethanol: Ethanol is a highly flammable liquid.[12] Ensure that no open flames or spark sources are present in the laboratory.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Acidic and basic aqueous waste should be neutralized before disposal.

References

Application Notes & Protocols: Ethyl 3-methoxyphenylacetate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 3-methoxyphenylacetate in the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of procedures, this guide elucidates the chemical logic behind synthetic choices, offering field-proven insights into the construction of quinolones, indoles, tetrahydroisoquinolines, and benzodiazepines. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and critical analysis of reaction parameters, empowering researchers to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound is a readily available starting material whose structure offers multiple points for synthetic diversification.[1][2] Its core utility stems from three key features:

  • The Ester Functionality: Can be hydrolyzed, reduced, or converted into amides, providing entry into various reaction pathways.

  • The Active Methylene Group (α-carbon): Readily enolizable, allowing for C-C bond formation through reactions like the Claisen condensation to form β-keto esters, which are cornerstone intermediates in heterocycle synthesis.[3][4]

  • The 3-Methoxyphenyl Ring: The methoxy group is an electron-donating group that activates the aromatic ring for electrophilic substitution and can influence the regioselectivity of cyclization reactions.[5][6] It also serves as a synthetic handle for further modification (e.g., demethylation to a phenol).

This guide will explore how these features are exploited in several classical and modern synthetic strategies to build complex heterocyclic scaffolds.

Synthesis of 4-Quinolone Scaffolds via Conrad-Limpach-Knorr Cyclization

The 4-quinolone core is a privileged scaffold found in numerous antibacterial agents.[7][8] A common route to this structure is the thermal cyclization of an anilide derived from a β-keto ester. This compound serves as an excellent starting point for generating the necessary β-keto ester intermediate.

Rationale and Workflow

The synthesis begins with a base-mediated Claisen condensation of this compound with ethyl acetate to form the corresponding β-keto ester.[3] This intermediate is then reacted with an aniline to form a β-anilinoacrylate, which undergoes thermal, acid-catalyzed cyclization to yield the 4-quinolone ring system. The electron-donating methoxy group on the phenylacetyl moiety is retained in the final product, offering a site for further functionalization.

G A This compound B Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate (β-Keto Ester) A->B  Claisen Condensation  (NaOEt, Ethyl Acetate) C Ethyl 3-anilino-4-(3-methoxyphenyl)but-2-enoate B->C  Condensation  (Aniline, cat. Acid) D 2-(3-methoxybenzyl)-4(1H)-quinolone C->D  Thermal Cyclization  (High-boiling solvent, e.g., Dowtherm A)

Figure 1: Synthetic workflow for 4-quinolone synthesis.
Protocol 1: Synthesis of 2-(3-methoxybenzyl)-4(1H)-quinolone

Step 1: Synthesis of Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol), add a mixture of this compound (19.4 g, 0.1 mol) and dry ethyl acetate (8.8 g, 0.1 mol).

  • Reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice (100 g) and concentrated HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the target β-keto ester.

Step 2: Synthesis of 2-(3-methoxybenzyl)-4(1H)-quinolone

  • In a round-bottom flask, mix ethyl 4-(3-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol), aniline (0.93 g, 10 mmol), and a catalytic amount of acetic acid (0.1 mL) in 20 mL of toluene.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3 hours to remove water.

  • After the formation of the enamine intermediate is complete (monitored by TLC), remove the toluene under reduced pressure.

  • To the residue, add 20 mL of a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes.[9]

  • Cool the reaction mixture. The product will often precipitate. Filter the solid, wash with hexane, and recrystallize from ethanol to obtain the pure 2-(3-methoxybenzyl)-4(1H)-quinolone.

Parameter Value/Condition Rationale
Condensation Base Sodium Ethoxide (NaOEt)A strong, non-nucleophilic base required to deprotonate the α-carbon for the Claisen condensation.
Cyclization Temp. ~250 °CHigh temperature is necessary to overcome the activation energy for the 6-endo-trig electrophilic aromatic substitution (Conrad-Limpach cyclization).[9]
Yield (Overall) 50-65% (Typical)Yields can be optimized by ensuring anhydrous conditions in Step 1 and complete water removal in Step 2.

Indole Synthesis via the Fischer Indolization

The Fischer indole synthesis is a robust method for creating the indole nucleus from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[10] By first converting this compound to its corresponding β-keto ester (as described in Protocol 1, Step 1), we create a suitable ketone equivalent for this reaction.

Rationale and Mechanism

The reaction proceeds by forming a phenylhydrazone intermediate from the β-keto ester and phenylhydrazine. Under acidic catalysis, this intermediate tautomerizes to an enehydrazine, which then undergoes a[10][10]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][10] The presence of substituents on the phenylhydrazine can direct the cyclization.

G cluster_0 Intermediate Formation cluster_1 Fischer Cyclization Cascade A Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate B Phenylhydrazone Intermediate A->B  Phenylhydrazine,  cat. Acid C Enehydrazine B->C  Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Aromatization D->E F Ethyl 2-(3-methoxybenzyl)indole-3-carboxylate E->F  -NH₃

Figure 2: Key stages of the Fischer Indole Synthesis.
Protocol 2: Synthesis of Ethyl 2-(3-methoxybenzyl)indole-3-carboxylate

  • Combine Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 50 mL of ethanol.

  • Add 3-4 drops of glacial acetic acid and stir the mixture at room temperature for 1 hour to form the phenylhydrazone.

  • Prepare the cyclization catalyst. A common choice is polyphosphoric acid (PPA), but zinc chloride (ZnCl₂) or an ethanolic HCl solution can also be effective.[10][11] For this protocol, we will use PPA.

  • Heat 20 g of PPA to 80-90 °C in a separate flask.

  • Slowly add the ethanolic solution of the phenylhydrazone to the hot PPA with vigorous stirring.

  • Maintain the temperature at 90-100 °C for 30 minutes after the addition is complete.

  • Pour the hot reaction mixture onto crushed ice (200 g). This will hydrolyze the PPA and precipitate the crude product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure indole derivative.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related structures, involving the cyclization of a β-arylethylamine with an aldehyde or ketone.[12][13] This requires a multi-step conversion of this compound into the requisite β-(3-methoxyphenyl)ethylamine precursor.

Rationale and Precursor Synthesis Workflow

The transformation from the starting ester to the target amine is a classic sequence in organic synthesis. It involves the reduction of the ester to an alcohol, conversion to a leaving group (e.g., tosylate), displacement with a nitrile, and finally, reduction of the nitrile to the primary amine. Each step must be high-yielding to ensure a practical overall process.

G A This compound B 2-(3-methoxyphenyl)ethanol A->B  Reduction  (LiAlH₄, THF) C 3-(2-Azidoethyl)-1-methoxybenzene B->C  Azide Displacement  (1. TsCl, Py  2. NaN₃, DMF) D 2-(3-methoxyphenyl)ethanamine C->D  Azide Reduction  (H₂, Pd/C or LiAlH₄) E Tetrahydroisoquinoline Product D->E  Pictet-Spengler  (Aldehyde, Acid Catalyst)

Figure 3: Multi-step synthesis of the Pictet-Spengler precursor.
Protocol 3: Synthesis of a 6-Methoxy-Tetrahydroisoquinoline Derivative

Step 1: Synthesis of 2-(3-methoxyphenyl)ethanamine (Precursor)

  • Reduction: Slowly add a solution of this compound (9.7 g, 50 mmol) in 50 mL of dry THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.8 g, 75 mmol) in 100 mL of dry THF at 0 °C. After addition, allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench the reaction by sequential addition of water (2.8 mL), 15% NaOH solution (2.8 mL), and water (8.4 mL). Filter the resulting solids and concentrate the filtrate to obtain 2-(3-methoxyphenyl)ethanol.

  • Mesylation: Dissolve the alcohol from the previous step in 100 mL of dichloromethane (DCM) and cool to 0 °C. Add triethylamine (8.4 mL, 60 mmol) followed by dropwise addition of methanesulfonyl chloride (4.3 mL, 55 mmol). Stir at 0 °C for 2 hours. Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the mesylate.

  • Nitrile Formation: Dissolve the mesylate in 100 mL of DMSO. Add sodium cyanide (NaCN, 3.7 g, 75 mmol) and heat the mixture to 90 °C for 6 hours. Cool, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain 3-(3-methoxyphenyl)propanenitrile.

  • Amine Reduction: Dissolve the nitrile in dry THF and add it dropwise to a suspension of LiAlH₄ (3.8 g, 100 mmol) in 150 mL of dry THF at 0 °C. Reflux the mixture for 4 hours. Cool and quench as described in the first reduction step to yield 2-(3-methoxyphenyl)ethanamine after workup.

Step 2: Pictet-Spengler Cyclization

  • Dissolve 2-(3-methoxyphenyl)ethanamine (1.51 g, 10 mmol) and an aldehyde (e.g., acetaldehyde, 0.44 g, 10 mmol) in 25 mL of a suitable solvent like toluene or DCM.

  • Add a Brønsted or Lewis acid catalyst. Trifluoroacetic acid (TFA, 0.77 mL, 10 mmol) is commonly used.[14]

  • Stir the reaction at room temperature for 12-24 hours. The iminium ion forms in situ and undergoes cyclization.

  • Upon reaction completion (TLC monitoring), neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel to afford the 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Other Notable Applications

Bischler-Napieralski Reaction

The 2-(3-methoxyphenyl)ethanamine precursor synthesized in Protocol 3 can be acylated (e.g., with acetyl chloride) to form an amide. This amide can then undergo a Bischler-Napieralski reaction using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline.[15][16]

Benzodiazepine Synthesis

This compound can be converted to an N-aryl-β-keto amide via transamidation. This intermediate can then undergo condensation with a substituted o-phenylenediamine in the presence of an acid catalyst to form the seven-membered 1,4-benzodiazepine ring system, a core structure in many anxiolytic drugs.

References

The Strategic Utility of Ethyl 3-Methoxyphenylacetate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-methoxyphenylacetate is a versatile and economically significant precursor in the landscape of modern organic synthesis. Its intrinsic structural motifs—a reactive ester functionality and an electron-rich aromatic ring bearing a meta-methoxy group—position it as a strategic starting material for the construction of complex molecular architectures, particularly those of pharmaceutical relevance. The 3-methoxyphenyl moiety is a recognized pharmacophore in a variety of centrally acting agents. This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on its conversion into key intermediates for the assembly of isoquinoline and β-carboline scaffolds through classic name reactions. Detailed, field-proven protocols are presented to illustrate its practical utility for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Versatility of the 3-Methoxyphenyl Scaffold

The 3-methoxyphenyl group is a privileged structural element in medicinal chemistry, notably present in a range of opioid analgesics. Its electronic and steric properties contribute to favorable binding interactions with various biological targets. This compound serves as a readily available and cost-effective entry point to this important chemical space. This document will elucidate the transformation of this precursor into more advanced intermediates, primed for pivotal cyclization reactions that form the core of numerous alkaloids and synthetic drugs.

Core Synthetic Transformations and Applications

The synthetic utility of this compound is primarily unlocked through transformations of its ester group and subsequent reactions involving the phenylacetic acid or phenylethanol backbone. Two powerful applications are detailed below, showcasing its role in the construction of complex heterocyclic systems.

Application I: Synthesis of Isoquinoline Scaffolds via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines.[1][2] This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).[3][4] this compound can be strategically employed as a precursor to the necessary N-acyl-β-phenylethylamine intermediate.

A notable example is its application in a synthetic strategy analogous to the synthesis of papaverine, a benzylisoquinoline alkaloid.[5][6] The synthesis requires the initial conversion of this compound into 3-methoxyphenylacetic acid, which is then coupled with a suitable phenethylamine.

Workflow for Bischler-Napieralski Precursor Synthesis

A This compound B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B C 3-Methoxyphenylacetic Acid B->C D Amide Coupling (e.g., DCC or SOCl₂ then amine) C->D E N-(2-(Aryl)ethyl)-2-(3-methoxyphenyl)acetamide D->E F Bischler-Napieralski Cyclization (POCl₃, heat) E->F G 3,4-Dihydroisoquinoline Derivative F->G H Dehydrogenation (e.g., Pd/C, heat) G->H I Isoquinoline Product H->I

Caption: Synthetic pathway from this compound to an isoquinoline scaffold.

Protocol 1: Hydrolysis of this compound to 3-Methoxyphenylacetic Acid

This protocol details the saponification of the ester to the corresponding carboxylic acid, a crucial first step.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (1.5 equivalents) and equip the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product oils out, extract the aqueous layer with diethyl ether, dry the organic extracts over anhydrous magnesium sulfate, and evaporate the solvent.

  • Expected Outcome:

    • 3-Methoxyphenylacetic acid is typically obtained as a white to off-white solid with a high yield (>90%).

Protocol 2: Amide Coupling and Bischler-Napieralski Cyclization

This protocol outlines the subsequent steps to form the isoquinoline ring system, using homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) as an example coupling partner, leading to a papaverine analogue.

  • Part A: Amide Formation

    • Suspend 3-methoxyphenylacetic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

    • In a separate flask, dissolve homoveratrylamine (1 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in DCM.

    • Cool the amine solution in an ice bath and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

  • Part B: Bischler-Napieralski Cyclization and Aromatization

    • Dissolve the purified amide (1 equivalent) in a high-boiling inert solvent like toluene or acetonitrile.

    • Add phosphorus oxychloride (POCl₃, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.[7]

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic extracts and concentrate to give the crude 3,4-dihydroisoquinoline.

    • For aromatization, dissolve the crude product in a high-boiling solvent such as decalin or tetralin, add a palladium on carbon (Pd/C) catalyst (10 mol%), and heat to reflux for several hours.

    • Cool the mixture, filter off the catalyst, and concentrate the filtrate. Purify the resulting isoquinoline derivative by column chromatography or recrystallization.

Step Intermediate/Product Typical Yield
Hydrolysis3-Methoxyphenylacetic Acid>90%
Amide CouplingN-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamide80-90%
Cyclization/Aromatization1-(3-Methoxybenzyl)-6,7-dimethoxyisoquinoline60-70% (over 2 steps)
Application II: Synthesis of β-Carboline Scaffolds via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[8][9] This scaffold is central to many biologically active indole alkaloids. This compound can be converted to 3-methoxyphenylacetaldehyde, a key component for this reaction.

Workflow for Pictet-Spengler Precursor Synthesis

A This compound B Reduction (e.g., LiAlH₄, THF) A->B C 2-(3-Methoxyphenyl)ethanol B->C D Oxidation (e.g., PCC, DCM) C->D E 3-Methoxyphenylacetaldehyde D->E F Pictet-Spengler Reaction (Tryptamine, TFA, DCM) E->F G Tetrahydro-β-carboline Derivative F->G

Caption: Synthetic pathway from this compound to a tetrahydro-β-carboline scaffold.

Protocol 3: Reduction of this compound to 2-(3-Methoxyphenyl)ethanol

This protocol describes the reduction of the ester to the corresponding primary alcohol.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate solution, saturated

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diethyl ether

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to yield 2-(3-methoxyphenyl)ethanol.

  • Expected Outcome:

    • 2-(3-Methoxyphenyl)ethanol is typically obtained as a colorless oil with a high yield (>90%).

Protocol 4: Oxidation to 3-Methoxyphenylacetaldehyde and Pictet-Spengler Cyclization

This protocol details the oxidation of the alcohol to the aldehyde and its subsequent use in the Pictet-Spengler reaction with tryptamine.

  • Part A: Oxidation

    • In a flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).

    • Add a solution of 2-(3-methoxyphenyl)ethanol (1 equivalent) in DCM dropwise to the PCC suspension.

    • Stir the mixture at room temperature for 2-3 hours.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Concentrate the filtrate carefully under reduced pressure (the aldehyde can be volatile) to obtain crude 3-methoxyphenylacetaldehyde, which should be used immediately in the next step.

  • Part B: Pictet-Spengler Reaction

    • Dissolve tryptamine (1 equivalent) in DCM.

    • Add the freshly prepared 3-methoxyphenylacetaldehyde (1.1 equivalents) to the tryptamine solution.

    • Add trifluoroacetic acid (TFA, 1.2 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.[10]

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline.

Step Intermediate/Product Typical Yield
Reduction2-(3-Methoxyphenyl)ethanol>90%
Oxidation3-Methoxyphenylacetaldehyde70-80% (used crude)
Pictet-Spengler Reaction1-(3-Methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline60-75%

Conclusion

This compound is a cornerstone precursor for the synthesis of complex, biologically active molecules. Its strategic conversion through fundamental organic reactions, such as hydrolysis, reduction, and amidation, provides access to key intermediates for powerful ring-forming reactions. The detailed protocols for its application in the Bischler-Napieralski and Pictet-Spengler syntheses demonstrate its value in constructing isoquinoline and β-carboline frameworks. These methodologies offer a reliable and scalable approach for researchers in academia and industry to explore novel chemical entities with potential therapeutic applications. The causality behind these experimental choices lies in the robust and well-documented nature of these named reactions, which, when applied to derivatives of this compound, open a gateway to a rich and diverse chemical space.

References

Quantitative Analysis of Ethyl 3-methoxyphenylacetate: A Guide to Chromatographic Methodologies and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the analytical techniques for the precise and accurate quantification of Ethyl 3-methoxyphenylacetate. As a significant compound in the flavor, fragrance, and pharmaceutical industries, robust analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies. This application note details two primary chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). It offers field-proven insights into method development, provides step-by-step experimental protocols, and outlines a self-validating framework based on international regulatory standards.

Introduction and Analyte Profile

This compound (CAS No. 35553-92-5) is an aromatic ester recognized for its distinct sensory properties and its role as a potential intermediate in chemical synthesis.[1] Its accurate quantification is a critical step in ensuring product consistency, purity, and performance. The selection of an analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation. This guide focuses on GC and HPLC as they represent the most reliable and widely adopted techniques for the analysis of such semi-volatile organic compounds.

Analyte Details:

  • IUPAC Name: ethyl 2-(3-methoxyphenyl)acetate[2]

  • Molecular Formula: C₁₁H₁₄O₃[2]

  • Molecular Weight: 194.23 g/mol

  • Appearance: Clear, colorless liquid[2]

The choice between GC and HPLC is fundamental. GC is often preferred for volatile and thermally stable compounds like esters, offering high resolution and sensitivity, especially with a Flame Ionization Detector (FID). HPLC is a powerful alternative, particularly for less volatile compounds or when analyzing complex mixtures that may require the selectivity of reverse-phase chromatography.

General Analytical Workflow

A robust analytical process follows a structured pathway from sample receipt to final data reporting. This workflow ensures traceability, minimizes error, and guarantees the integrity of the results.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging StandardPrep Standard & QC Preparation SampleReceipt->StandardPrep SamplePrep Sample Preparation StandardPrep->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection GC_Analysis GC-FID Analysis MethodSelection->GC_Analysis HPLC_Analysis HPLC-UV Analysis MethodSelection->HPLC_Analysis DataProcessing Data Processing & Integration GC_Analysis->DataProcessing HPLC_Analysis->DataProcessing Review Data Review & Validation DataProcessing->Review Report Final Report Generation Review->Report

Caption: High-level overview of the analytical workflow.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

3.1. Principle of the Method Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable. The sample is vaporized in the injector and separated into its components as it travels through a capillary column, propelled by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and generates a signal proportional to the mass of carbon atoms entering the flame, allowing for precise quantification.[3][4]

3.2. Experimental Protocol: GC-FID

Required Instrumentation and Materials
  • Gas Chromatograph with FID and autosampler.

  • Capillary GC column: e.g., DB-5, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Gases: Helium or Nitrogen (carrier, high purity), Hydrogen (FID), and Air (FID).[3]

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Solvents: Ethyl acetate or Dichloromethane (GC grade).

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, and 250 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in a known volume of ethyl acetate to achieve a theoretical concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.

Sample Preparation Workflow (Liquid-Liquid Extraction)

LLE_Workflow start Weigh Sample into a Separatory Funnel dissolve Dissolve in 10 mL of Deionized Water start->dissolve add_solvent Add 10 mL of Extraction Solvent (e.g., Dichloromethane) dissolve->add_solvent mix Stopper and Shake Vigorously for 2 minutes, venting frequently add_solvent->mix separate Allow Layers to Separate (approx. 5 minutes) mix->separate collect Drain the Lower Organic Layer separate->collect dry Dry Organic Layer over Anhydrous Sodium Sulfate collect->dry transfer Filter and Transfer to an Autosampler Vial for GC Analysis dry->transfer end Analysis Complete transfer->end

Caption: Workflow for liquid-liquid sample extraction.

GC-FID Instrumental Parameters

The following table provides a validated starting point for the instrumental conditions. These may be optimized as needed.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible performance.
Column DB-5 (30 m x 0.25 mm, 0.25 µm)A non-polar column offering good selectivity for aromatic esters.
Carrier Gas Helium or NitrogenInert mobile phase. Helium often provides better efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for column efficiency and separation.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for concentrated samples.[5] Splitless mode can be used for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C (hold 2 min)Starts below the solvent boiling point.
Ramp: 10 °C/min to 280 °CA moderate ramp rate ensures good separation of the analyte from potential impurities.[6]
Hold: 5 min at 280 °CEnsures elution of all components and cleans the column.
Detector Flame Ionization Detector (FID)Excellent sensitivity and a wide linear range for hydrocarbons.
Detector Temp 300 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minOptimized for FID flame.
Air Flow 300 mL/minOptimized for FID flame.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of column effluent to the detector.
Data Analysis

Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The concentration of the analyte in the samples is then calculated using this equation.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

4.1. Principle of the Method HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reverse-phase (RP) method is most suitable, where the stationary phase (e.g., C18) is non-polar and the mobile phase is a polar solvent mixture.[7][8] More polar compounds elute earlier, while less polar compounds are retained longer. Detection is achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, allowing for selective and sensitive quantification.[9]

4.2. Experimental Protocol: HPLC-UV

Required Instrumentation and Materials
  • HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Reverse-phase HPLC column: e.g., C18 (4.6 x 150 mm, 5 µm particle size).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Solvents: Acetonitrile and Water (HPLC grade), Formic Acid or Phosphoric Acid.[7][8]

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Acidify with 0.1% formic acid to improve peak shape. Degas the mobile phase before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, and 200 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material. Dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[9]

HPLC-UV Instrumental Parameters
ParameterRecommended SettingRationale
HPLC System Waters Alliance, Agilent 1260, or equivalentA reliable system capable of delivering precise gradients and stable flow.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard reverse-phase column providing excellent retention for aromatic esters.[9]
Mobile Phase Acetonitrile : Water (60:40) with 0.1% Formic AcidProvides good retention and peak shape. The ratio can be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[9]
Column Temperature 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.[9]
Injection Volume 10 µLA common injection volume that balances sensitivity and peak shape.
Detector UV or Diode Array Detector (DAD)Provides sensitivity and allows for peak purity assessment (with DAD).
Detection λ ~275 nmThis is a typical absorbance maximum for methoxy-substituted benzene rings. Should be confirmed experimentally.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Data Analysis

The data analysis procedure is identical to that described for the GC-FID method (Section 3.2.5). A calibration curve is generated by plotting peak area against concentration, and the analyte concentration in unknown samples is determined via linear regression.

Method Validation

Method validation is the documented process that establishes that an analytical procedure is suitable for its intended purpose.[10] The parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines and are essential for ensuring the trustworthiness of the generated data.[11][12]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (DAD), no interfering peaks at analyte RT.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation Coefficient (R²) > 0.999.[9]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated with suitable precision, accuracy, and linearity.Typically 80-120% of the target concentration.
Accuracy (% Recovery) The closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a blank matrix.98.0 - 102.0% recovery.[9]
Precision (% RSD) The degree of agreement among individual test results when the method is applied repeatedly. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2.0%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[13]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Conclusion

Both GC-FID and HPLC-UV are robust, reliable, and accurate methods for the quantification of this compound. The choice of method depends on the specific application, sample matrix, and available resources. GC-FID is often faster and provides higher resolution for this class of compound. HPLC-UV offers versatility and is advantageous when dealing with non-volatile impurities or thermally sensitive matrices. The protocols and validation guidelines presented in this document provide a solid foundation for researchers and scientists to develop and implement a self-validating analytical system for quality control and research applications.

References

Application Note: A Robust HPLC Method for the Quantification of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl 3-methoxyphenylacetate

This compound is an important chemical intermediate used in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, a reliable analytical method for its quantification is essential for process monitoring, quality assurance, and stability testing. This document provides a comprehensive guide to a validated HPLC method, offering both the procedural steps and the scientific rationale behind the methodological choices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a specific and sensitive HPLC method.

PropertyValueSource
Chemical FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol [1]
AppearanceClear, colorless liquid
Boiling PointNot specified
SolubilitySoluble in alcohol and other organic solvents[2]
UV AbsorbanceExpected to have significant absorbance in the UV region due to the aromatic ring.

The presence of a phenyl ring in this compound suggests strong UV absorbance, making UV detection a suitable and sensitive choice for HPLC analysis. Its solubility in organic solvents like acetonitrile and methanol makes it compatible with typical reverse-phase mobile phases.

Chromatographic Method and Rationale

A reverse-phase HPLC method was developed to leverage the non-polar nature of this compound. Reverse-phase chromatography is a powerful and versatile technique for the separation of a wide range of non-polar to moderately polar compounds.[3]

Method Parameters

The optimized HPLC conditions are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the aromatic analyte, ensuring good retention and separation from polar impurities.[4]
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is a common organic modifier in reverse-phase HPLC with a low UV cutoff and viscosity.[5] The 60:40 ratio provides optimal elution and peak shape for this compound.
Flow Rate 1.0 mL/minThis flow rate offers a good balance between analysis time and column efficiency for a 4.6 mm ID column.
Injection Volume 10 µLA small injection volume minimizes potential band broadening and ensures sharp peaks.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection UV at 274 nmThe methoxy-substituted phenyl group is expected to have a strong absorbance around this wavelength, providing high sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.
Experimental Workflow

The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Syringe Filtration (0.45 µm) Standard->Filtration Sample Sample Dilution Sample->Filtration Autosampler Autosampler Injection (10 µL) Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (274 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: HPLC analytical workflow for this compound.

Detailed Protocols

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm PTFE)

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

Sample Solution Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Follow steps 2-5 of the standard solution preparation protocol.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in the method table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the sample solutions for analysis.

System Suitability and Method Validation

To ensure the reliability of the analytical results, the HPLC system must meet predefined performance criteria. Method validation should be performed in accordance with ICH guidelines.[6][7]

System Suitability

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[8][9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injection system.
Validation Parameters (ICH Q2(R1))

A comprehensive method validation should include the following parameters:[11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Precision: The degree of scatter between a series of measurements. It should be investigated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the relationship between key validation parameters.

Validation_Parameters cluster_core Core Validation Attributes cluster_performance Performance Characteristics cluster_limits Detection Limits Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation LOD->LOQ

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. Adherence to the outlined system suitability criteria and a comprehensive validation protocol will ensure the generation of high-quality, reproducible data for both research and quality control purposes.

References

Application Note: Synthetic Transformations of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Synthetic Intermediate

Ethyl 3-methoxyphenylacetate is a valuable ester in organic synthesis, serving as a versatile building block for more complex molecules, particularly in the development of pharmaceutical agents and fine chemicals. Its structure, featuring an ester functional group and a methoxy-substituted aromatic ring, offers multiple reaction sites for strategic molecular elaboration. The ester allows for modifications such as hydrolysis, reduction, and transesterification, while the α-carbon is amenable to deprotonation and subsequent alkylation or condensation reactions. This note provides detailed, field-tested protocols for three fundamental transformations of this compound: base-catalyzed hydrolysis (saponification), reduction to its corresponding alcohol, and a Claisen self-condensation to form a β-keto ester.

Compound Properties:

  • IUPAC Name: ethyl 2-(3-methoxyphenyl)acetate

  • CAS Number: 35553-92-5[1][2]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol [3]

Essential Safety & Handling Protocols

Before commencing any experimental work, it is critical to consult the full Safety Data Sheet (SDS) for this compound and all other reagents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4][5] All manipulations should be performed within a certified chemical fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[5] Keep the compound away from heat, sparks, and open flames, as flammable vapors may be present.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[1][6]

Reaction Protocol 1: Saponification to 3-Methoxyphenylacetic Acid

This protocol details the conversion of the ester to its corresponding carboxylic acid, a crucial intermediate for amide couplings and other derivatizations. The reaction proceeds via a base-catalyzed hydrolysis mechanism.

Causality and Mechanistic Insight

Saponification is a classic acyl substitution reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the strong base (ethoxide or remaining hydroxide) drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge flask with This compound, Ethanol, and Water B 2. Add NaOH solution and attach reflux condenser A->B C 3. Heat mixture to reflux (e.g., 80°C) for 2-4 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to RT, remove Ethanol under reduced pressure D->E F 6. Acidify aqueous residue with conc. HCl to pH ~2 E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Dry organic layer (Na2SO4), filter, and concentrate G->H I I H->I Final Product: 3-Methoxyphenylacetic Acid

Caption: Workflow for the Saponification of this compound.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10.0 g, 51.5 mmol), ethanol (50 mL), and deionized water (50 mL).

  • Reagent Addition: While stirring, add a solution of sodium hydroxide (4.12 g, 103 mmol, 2.0 equiv) dissolved in 20 mL of water.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath set to 80-90°C. Allow the reaction to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Place the remaining aqueous solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-Methoxyphenylacetic acid, which can be further purified by recrystallization if necessary.

Reagent and Parameter Summary
Reagent/ParameterQuantity/ValueMoles (mmol)Role
This compound10.0 g51.5Starting Material
Sodium Hydroxide (NaOH)4.12 g103Catalyst/Base
Ethanol50 mL-Solvent
Deionized Water70 mL (total)-Solvent
Concentrated HClAs needed-Acidification
Reaction Temperature80-90°C-Condition
Reaction Time2-4 hours-Condition

Reaction Protocol 2: Reduction to 2-(3-methoxyphenyl)ethanol

This protocol describes the reduction of the ester functional group to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LAH).

Causality and Mechanistic Insight

The reduction of an ester with LAH involves two sequential nucleophilic additions of a hydride ion (H⁻). The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride, yielding, after an acidic workup, the primary alcohol, 2-(3-methoxyphenyl)ethanol.[7] Crucially, LAH reacts violently with water and protic solvents; therefore, strictly anhydrous conditions are mandatory.

Mechanistic Diagram

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Hydride Attack LAH1 LiAlH4 Aldehyde 3-Methoxy- phenylacetaldehyde Intermediate->Aldehyde 2. Expel EtO- Alkoxide Lithium Alkoxide Complex Aldehyde->Alkoxide 3. 2nd Hydride Attack LAH2 LiAlH4 Product 2-(3-methoxyphenyl)ethanol Alkoxide->Product 4. Protonation Workup H3O+ Workup G cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_product Step 3: Product Formation A This compound B Enolate Intermediate A->B Deprotonation D Tetrahedral Intermediate B->D C-C Bond Formation Base NaOEt C Second Ester Molecule E β-Keto Ester D->E Eliminate EtO- F Product Enolate (stable) E->F Deprotonation by EtO- G Final Product (after H3O+ workup) F->G Protonation

References

Application Notes and Protocols: Safe Laboratory Handling of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-methoxyphenylacetate (CAS No. 35553-92-5) is an aromatic ester that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries. Its structural motif is found in various biologically active compounds. Given that comprehensive toxicological data for this specific compound is not widely established, a rigorous and proactive approach to safety is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for safe handling based on established chemical safety principles and data from structurally related compounds. The protocols herein are built on a self-validating system of risk assessment, control implementation, and emergency preparedness.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards. For this compound, direct and comprehensive GHS classification is not consistently available across all databases. Therefore, our risk assessment must be conservative, incorporating data from close structural analogs to anticipate potential hazards. Structurally similar compounds, such as other methoxyphenylacetate esters, are classified as flammable or combustible liquids and may cause irritation.[3][4][5] It is prudent to treat this compound as a substance with, at a minimum, the potential for skin, eye, and respiratory irritation, and to handle it as a potential combustible liquid.

1.1: Chemical and Physical Properties

A clear understanding of the substance's physical properties is critical for anticipating its behavior under laboratory conditions and for planning safe storage and handling.

PropertyValueSource
Chemical Name This compoundEchemi[1]
CAS Number 35553-92-5Echemi[1]
Molecular Formula C₁₁H₁₄O₃PubChem[4]
Molecular Weight 194.23 g/mol PubChem[4]
Appearance Data not specified; handle as liquid or low-melting solid.N/A
Boiling Point Data not specified for this isomer.N/A
Flash Point Data not specified; related isomers range from 46°C to 102°C. Handle as a combustible liquid.Cole-Parmer[3], Thermo Fisher Scientific[6]
Solubility Insoluble in water (predicted for related compounds).PubChem[7]

1.2: Potential Hazard Profile

This profile is compiled from Safety Data Sheets (SDS) for the target compound and its isomers. The absence of a hazard statement does not imply the absence of risk.

Hazard TypePotential Effect & Justification
Acute Toxicity (Oral, Dermal, Inhalation) No specific data is available; however, ingestion, inhalation of vapors, and skin contact should be avoided as a standard precaution.[1][8]
Skin Corrosion/Irritation May cause skin irritation. Prolonged or repeated contact should be avoided. A related compound, ethyl-2-(4-hydroxy-3-methoxyphenyl)acetate, is a known skin irritant.[7]
Serious Eye Damage/Irritation May cause eye irritation upon direct contact.[1] A related compound is a known serious eye irritant.[7]
Respiratory Irritation Vapors or mists may cause respiratory irritation.[1] A related compound is known to cause respiratory irritation.[7]
Flammability While data is not available for this isomer, related compounds are flammable or combustible liquids.[3][4][5] Therefore, it must be kept away from ignition sources.[9][10]
Chemical Reactivity Incompatible with strong oxidizing agents and bases.[5][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes eliminating or reducing the hazard at its source.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the synthesis of Ethyl 3-methoxyphenylacetate. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on enhancing reaction yield and purity through a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially scalable method is the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, using a strong acid catalyst.[1][2] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[3][4] Its primary advantages are the use of readily available, cost-effective starting materials and straightforward reaction conditions.[3]

Q2: What are the critical factors that influence the reaction yield?

The Fischer esterification is governed by Le Châtelier's principle.[4][5] To maximize the yield of this compound, the equilibrium must be shifted towards the product side. The key factors are:

  • Reactant Stoichiometry: Using a large excess of one reactant, typically the less expensive one (ethanol), drives the reaction forward.[3][6] A 10-fold excess of alcohol can increase yields to over 95%.[3]

  • Water Removal: Water is a byproduct, and its presence can shift the equilibrium back to the reactants (hydrolysis).[3][6] Continuous removal of water is crucial for achieving high conversion.[5]

  • Catalyst Choice and Concentration: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts.[1][3] They work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]

  • Temperature: The reaction requires heat to overcome the activation energy.[6] It is typically run at the reflux temperature of the alcohol or a solvent to maintain a consistent temperature and reaction rate.[6]

Q3: How can I effectively remove water from the reaction mixture?

Continuous water removal is one of the most effective strategies to increase yield.[5][7] Common laboratory and industrial techniques include:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is the most common method.[8][9] The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane). The azeotrope vaporizes, condenses in the reflux condenser, and collects in the Dean-Stark trap.[10] Since water is denser than these solvents, it separates and can be drained, while the solvent overflows back into the reaction flask.[10]

  • Use of Dehydrating Agents: Adding a drying agent like molecular sieves directly to the reaction mixture can absorb the water as it is formed.[1] Concentrated sulfuric acid also acts as a dehydrating agent in addition to being a catalyst.[6]

Q4: How should I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting material (3-methoxyphenylacetic acid) and the appearance of the product ester.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of reactants to products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of starting material to product by integrating characteristic peaks.

Troubleshooting Guide

Problem: My reaction yield is consistently low (<70%). What are the likely causes and solutions?

Low yields are a common issue stemming from the reversible nature of the Fischer esterification.[4][11]

Potential Causes & Solutions:

  • Inefficient Water Removal: The equilibrium is not being sufficiently shifted towards the products.

    • Solution: If not already in use, implement a Dean-Stark apparatus for azeotropic water removal.[12][9] Ensure the system is properly sealed to prevent atmospheric moisture from entering. If using a drying agent, ensure it is activated and used in sufficient quantity.

  • Insufficient Catalyst: The reaction rate is too slow to reach equilibrium within the allotted time.

    • Solution: Increase the catalyst loading. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is typical. Ensure the catalyst is fresh and has not been deactivated by moisture.

  • Suboptimal Reactant Ratio: The equilibrium position is unfavorable.

    • Solution: Increase the excess of ethanol. Using ethanol as the solvent (a very large excess) is a common and effective strategy to drive the reaction to completion.[3][6]

  • Low Reaction Temperature: The reaction is not proceeding at an adequate rate.

    • Solution: Ensure the reaction is maintained at a steady reflux.[6] If using a co-solvent like toluene, the temperature will be higher than the boiling point of ethanol alone, which can increase the reaction rate.

Problem: My final product is impure. What are the common impurities and how can I remove them?

Potential Impurities & Purification Strategies:

  • Unreacted 3-methoxyphenylacetic acid: This is the most common impurity if the reaction does not go to completion.

    • Removal: During the workup, wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious of CO₂ evolution (foaming).

  • Residual Ethanol: Due to its use in excess, ethanol is often present.

    • Removal: Wash the organic layer with water or a saturated sodium chloride (brine) solution to extract the highly water-soluble ethanol.[13]

  • Side Products from High Temperatures: At excessively high temperatures or with very strong acid catalysis, side reactions like ether formation from the alcohol (diethyl ether) or charring can occur.

    • Avoidance: Maintain a controlled reflux temperature and avoid overly aggressive heating.

    • Removal: Purification by fractional distillation under reduced pressure or column chromatography is effective for removing these byproducts.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Fischer Esterification
CatalystTypical Loading (mol%)Reaction ConditionsAdvantagesDisadvantages
H₂SO₄ 1 - 5%Reflux (Ethanol/Toluene)Inexpensive, powerful catalyst and dehydrating agent.[6]Can cause charring, harsh workup required.
p-TsOH 2 - 10%Reflux (Toluene)Solid, easier to handle than H₂SO₄, less charring.[3]More expensive than sulfuric acid.
Lewis Acids (e.g., ZrCl₄) 1 - 5%Reflux (Toluene)Can be highly efficient, sometimes moisture-tolerant.[7][14]Higher cost, potential for metal contamination.
Solid Acid Resins (e.g., Amberlyst-15) 10 - 20% w/wReflux (Ethanol)Easily removed by filtration, recyclable.Slower reaction rates, may require higher temperatures.
Optimized Experimental Protocol: Synthesis via Dean-Stark Azeotropic Distillation
  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagent Charging: To the flask, add 3-methoxyphenylacetic acid (1.0 eq), toluene (approx. 2 mL per mmol of acid), and ethanol (5.0 eq).

  • Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the graduated arm of the Dean-Stark trap.[12] Continue refluxing until no more water is collected (typically 3-6 hours).

  • Monitoring: Follow the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the acid catalyst and unreacted carboxylic acid.

      • Water (1x).

      • Saturated aqueous sodium chloride (brine) (1x) to aid in separating the layers and remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • For highest purity, purify the resulting crude oil by vacuum distillation.

Visualizations

Fischer-Speier Esterification Mechanism

The diagram below illustrates the key steps in the acid-catalyzed synthesis of this compound. The process begins with protonation of the carboxylic acid, followed by nucleophilic attack from ethanol, and concludes with the elimination of water to form the final ester product.[1][3][7]

Fischer_Esterification A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Ethanol A->B + EtOH C 3. Proton Transfer B->C D 4. Elimination of Water (Leaving Group) C->D E 5. Deprotonation D->E - H2O F Final Ester Product E->F - H+ Troubleshooting_Yield start Low Yield? check_water Is water being removed effectively? start->check_water check_reagents Are reactant ratios and catalyst optimal? check_water->check_reagents Yes sol_water Implement/Optimize Dean-Stark Apparatus check_water->sol_water No check_conditions Are temp/time adequate? check_reagents->check_conditions Yes sol_reagents Increase excess of Ethanol &/or Catalyst Loading check_reagents->sol_reagents No sol_conditions Increase Reflux Time & Ensure Steady Temp check_conditions->sol_conditions No end_node Yield Improved check_conditions->end_node Yes sol_water->end_node sol_reagents->end_node sol_conditions->end_node

References

Identifying common impurities in Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the identification of common impurities. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and quality of your experimental results.

Frequently Asked Questions (FAQs)

Impurity Identification and Origin

Q1: What are the most common impurities I should expect to find in my sample of this compound?

A1: The impurity profile of this compound is largely dictated by its synthetic route. The most common method of synthesis is the Fischer esterification of 3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst.[1][2][3] Based on this, you can anticipate the following types of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 3-Methoxyphenylacetic acid and residual ethanol.

    • Positional Isomers: Ethyl 2-methoxyphenylacetate and Ethyl 4-methoxyphenylacetate. These isomers can arise from impurities present in the 3-methoxyphenylacetic acid starting material.

  • Degradation-Related Impurities:

    • Hydrolysis Product: 3-Methoxyphenylacetic acid can form if the ester is exposed to acidic or basic conditions, even in the presence of residual water from the synthesis.[4][5]

Q2: How are these impurities formed during the synthesis of this compound?

A2: Understanding the formation of these impurities requires a closer look at the Fischer esterification mechanism.

  • Unreacted Starting Materials: Fischer esterification is a reversible reaction.[1][2][3] If the reaction does not go to completion, or if the purification process is not sufficiently robust, unreacted 3-methoxyphenylacetic acid and ethanol will remain in the final product. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Positional Isomers: The presence of Ethyl 2-methoxyphenylacetate and Ethyl 4-methoxyphenylacetate is almost always due to the quality of the starting 3-methoxyphenylacetic acid. If the starting material contains isomeric impurities (2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid), these will also undergo esterification and be carried through as impurities in the final product.

  • Hydrolysis Product: The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases. Residual acid catalyst from the synthesis or exposure to inappropriate pH conditions during workup or storage can lead to the formation of 3-methoxyphenylacetic acid.[4][5]

Analytical Methodology and Troubleshooting

Q3: What analytical techniques are best suited for identifying and quantifying these impurities?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for impurity profiling of pharmaceutical intermediates like this compound.

  • HPLC with UV detection is an excellent method for separating and quantifying the parent compound and its non-volatile impurities, such as the starting material and positional isomers. A reverse-phase C18 column is typically a good starting point.

  • GC-MS is particularly useful for identifying and quantifying volatile impurities, including residual ethanol and other potential process solvents. It can also be used to analyze the ester and its isomers.

Q4: I'm seeing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A4: Peak tailing in HPLC is a common issue that can compromise resolution and accurate quantification. The primary causes for aromatic esters like this compound include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, leading to tailing.

    • Solution: Use a high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Mismatched Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q5: My GC-MS analysis is showing poor resolution between the positional isomers. What can I do to improve the separation?

A5: Achieving good resolution between isomers can be challenging. Here are some strategies to optimize your GC-MS method:

  • Optimize the Temperature Program: A slower temperature ramp rate will provide more time for the isomers to interact with the stationary phase, often leading to better separation.

  • Select the Right Column: A longer column or a column with a different stationary phase chemistry (e.g., a more polar phase) can enhance the separation of isomers.

  • Adjust the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve resolution.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary silanol interactions, column overload, mismatched sample solvent.Use an end-capped column, lower mobile phase pH, reduce injection volume, dissolve sample in mobile phase.
Peak Fronting Column overload, sample solvent stronger than mobile phase.Dilute sample, dissolve sample in a weaker solvent or mobile phase.
Split Peaks Clogged frit, column void, partially blocked injector.Back-flush the column, replace the column if necessary, clean the injector.
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, column degradation.Prepare fresh mobile phase, use a column oven, replace the column.
Ghost Peaks Contaminated mobile phase, sample carryover from previous injections.Use high-purity solvents, run blank injections, clean the injector.
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Resolution Inadequate temperature program, wrong column, non-optimal flow rate.Optimize temperature ramp, use a longer or different polarity column, adjust carrier gas flow.
Peak Tailing Active sites in the inlet or column, column contamination.Use a deactivated inlet liner, bake out the column, trim the front end of the column.
Baseline Noise/Drift Contaminated carrier gas, column bleed, detector issues.Use high-purity gas with traps, condition the column, clean the ion source.
No Peaks Syringe issue, leak in the system, detector not turned on.Check syringe, perform a leak check, verify detector settings.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its key process-related impurities.

1. Materials and Reagents:

  • This compound reference standard

  • 3-Methoxyphenylacetic acid reference standard

  • Ethyl 2-methoxyphenylacetate reference standard

  • Ethyl 4-methoxyphenylacetate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare individual stock solutions of the potential impurities at 1 mg/mL in the same diluent.

  • Prepare a mixed standard solution containing all components at appropriate concentrations to check for resolution.

  • Prepare your sample solution at a similar concentration to the reference standard.

4. Method Validation (Abbreviated):

  • Specificity: Inject the individual components and a mixture to ensure adequate separation. Perform forced degradation studies (see Protocol 2) to demonstrate that degradation products do not interfere with the main peak or other impurities.

  • Linearity: Analyze a series of solutions at different concentrations to establish the linear range of the method.

  • Precision: Perform multiple injections of the same sample to assess the repeatability of the method.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of your analytical method.

1. General Procedure:

  • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Expose the solution to the stress conditions outlined below.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for analysis by the stability-indicating HPLC method.

  • Analyze a non-stressed sample as a control.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60 °C.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature.

  • Thermal Degradation: Heat the sample solution at 60 °C.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.[7]

3. Analysis:

  • Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize any degradation products.

  • The primary expected degradation product from hydrolysis is 3-methoxyphenylacetic acid.[4][5]

Visualizations

Diagram 1: Synthetic Pathway and Potential Impurities

G cluster_reactants Starting Materials cluster_reaction Fischer Esterification cluster_products Products and Impurities 3-MPAA 3-Methoxyphenylacetic Acid Reaction H+ Catalyst <--> 3-MPAA->Reaction EtOH Ethanol EtOH->Reaction Isomeric_Acids 2- & 4-Methoxyphenylacetic Acids (Impurities) Isomeric_Acids->Reaction E3MPA This compound (Main Product) Reaction->E3MPA Unreacted_3-MPAA Unreacted 3-MPAA Reaction->Unreacted_3-MPAA Unreacted_EtOH Residual Ethanol Reaction->Unreacted_EtOH Isomeric_Esters Ethyl 2- & 4-methoxyphenylacetate (Isomeric Impurities) Reaction->Isomeric_Esters Water Water (Byproduct) Reaction->Water

Caption: Synthetic route and impurity formation.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

G Start Peak Tailing Observed Check_Overload Is sample concentration high? Start->Check_Overload Dilute Dilute sample or reduce injection volume Check_Overload->Dilute Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Dilute->Check_Solvent Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Check_pH Is mobile phase pH > 4? Check_Solvent->Check_pH No Change_Solvent->Check_pH Lower_pH Add 0.1% acid to mobile phase Check_pH->Lower_pH Yes Check_Column Is the column old or not end-capped? Check_pH->Check_Column No Lower_pH->Check_Column Replace_Column Use a new, end-capped high-purity C18 column Check_Column->Replace_Column Yes End Peak Shape Improved Check_Column->End No, problem likely resolved Replace_Column->End

Caption: HPLC peak tailing troubleshooting flow.

References

Technical Support Center: Characterization of Side Products in Ethyl 3-methoxyphenylacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the characterization of side products in reactions involving Ethyl 3-methoxyphenylacetate. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of impurity profiling in your research and development endeavors.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during your experiments with this compound, providing a systematic approach to problem-solving.

Issue 1: An Unexpected Peak is Observed in My HPLC Chromatogram During Purity Analysis.

The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge that necessitates a thorough investigation to ensure the quality and safety of your product.[1][2]

Step-by-Step Troubleshooting:

  • System Suitability Check: Before analyzing your sample, ensure your HPLC system is performing optimally. This includes checking for a stable baseline, consistent retention times of your main peak, and appropriate peak shapes.[1][2][3] Baseline noise or drift can sometimes be mistaken for small impurity peaks.[1][4]

  • Blank Injection: Inject your mobile phase and sample solvent (blank) to rule out contamination from the solvent or the system itself. Ghost peaks can arise from impurities in the mobile phase or carryover from previous injections.[5]

  • Peak Shape Analysis: Evaluate the shape of the unexpected peak. Tailing or fronting can indicate issues with the column, mobile phase composition, or sample overload.[4]

  • Preliminary Identification:

    • Retention Time Comparison: If you have access to potential impurity standards, compare their retention times with the unknown peak.

    • Spiking Experiment: If a potential impurity is suspected, "spike" your sample with a small amount of that impurity standard. An increase in the peak area of the unknown confirms its identity.

  • Spectroscopic Analysis for Structural Elucidation: For definitive identification, hyphenated techniques are indispensable.[6]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for determining the molecular weight of the unknown compound. The mass-to-charge ratio (m/z) provides a crucial piece of the puzzle for identifying the side product.[7][8]

    • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): For complex structures, LC-NMR can provide detailed information about the chemical environment of atoms within the molecule, aiding in its complete structural elucidation.[6]

Issue 2: The Yield of 3-Methoxyphenylacetic Acid from the Hydrolysis of this compound is Lower Than Expected.

Low yields can often be attributed to the formation of side products or incomplete reactions. Understanding the potential side reactions is key to optimizing your process.

Step-by-Step Troubleshooting:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure the reaction has gone to completion.[9] Incomplete hydrolysis will leave unreacted starting material.

  • Analysis of the Reaction Mixture: Before workup, analyze a sample of the crude reaction mixture by HPLC or GC-MS to identify any potential side products formed during the reaction.

  • Consider Potential Side Reactions:

    • Incomplete Hydrolysis: The most straightforward reason for low yield is an incomplete reaction, leaving residual this compound.

    • Formation of Byproducts: Depending on the reaction conditions, other reactions can occur. For instance, under harsh acidic or basic conditions, degradation of the starting material or product may occur.

  • Workup and Purification Optimization: Side products can also be generated during the workup and purification stages. Ensure that the pH adjustments and extraction procedures are optimized to minimize the formation of new impurities.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding side products in this compound reactions.

What are the most common side products in the hydrolysis of this compound?

The most common "side product" in the hydrolysis of this compound is often the unreacted starting material itself due to incomplete reaction. Under forcing conditions (e.g., high temperatures, strong acids or bases for prolonged periods), degradation of the aromatic ring or cleavage of the methoxy group are possibilities, though less common under standard hydrolysis conditions. The primary goal of process optimization is to drive the reaction to completion, minimizing the presence of the starting ester.[11]

How can I minimize the formation of side products during the synthesis of 3-Methoxyphenylacetic acid?

Minimizing side product formation is crucial for achieving high purity and yield.[10]

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and the concentration of reactants and catalysts.[10] Milder reaction conditions are generally preferred.

  • Choice of Reagents: The choice of acid or base for hydrolysis can significantly impact the side product profile. For instance, alkaline hydrolysis (saponification) is often preferred as it is typically an irreversible reaction, which can lead to a cleaner product profile compared to acid-catalyzed hydrolysis, which is reversible.[11]

  • Purity of Starting Materials: Ensure the purity of your this compound starting material, as impurities present from the beginning can carry through or react to form new side products.[8][12]

What analytical techniques are essential for characterizing unknown side products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.[6][13]

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): For separation and quantification of impurities.[8]

    • Gas Chromatography (GC): Suitable for volatile impurities.[12]

  • Spectroscopic Techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the impurity.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.[6]

    • Infrared (IR) Spectroscopy: To identify functional groups present in the impurity.

What are the regulatory expectations for impurity profiling in drug development?

Regulatory bodies like the FDA and ICH have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[6][13] The ICH Q3A(R2) guideline, for instance, specifies reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug.[8] It is critical to thoroughly characterize any impurity present at a level of 0.10% or higher.[7]

Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the purity analysis of 3-Methoxyphenylacetic acid synthesized from this compound. Method optimization will be required for specific applications.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for predicting and identifying side products.

Hydrolysis_Reaction cluster_0 Main Reaction: Hydrolysis cluster_1 Potential Side Reaction This compound This compound 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid This compound->3-Methoxyphenylacetic acid H2O, H+ or OH- Ethanol Ethanol This compound->Ethanol H2O, H+ or OH- Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Incomplete Reaction Degradation Products Degradation Products 3-Methoxyphenylacetic acid->Degradation Products Harsh Conditions

Caption: Hydrolysis of this compound and potential side reactions.

References

Technical Support Center: Purifying Ethyl 3-methoxyphenylacetate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-methoxyphenylacetate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we offer insights grounded in practical experience to help you navigate the nuances of column chromatography for this specific compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is followed by an explanation of its potential causes and a step-by-step protocol for resolution.

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping spots on the Thin-Layer Chromatography (TLC) plate.

  • Collected fractions are impure, containing both the desired product and impurities.

  • Broad, tailing peaks during analysis of fractions.

Causality and Protocol:

Poor separation is often a result of an improperly selected solvent system or issues with the stationary phase. The polarity of the mobile phase is critical; it must be optimized to create a significant difference in the retention factors (Rf) of the compounds you wish to separate.[1][2] An ideal Rf value for the target compound is typically between 0.15 and 0.35 to ensure good separation.[2]

Troubleshooting Protocol:

  • Re-evaluate the Solvent System with TLC:

    • Objective: To find a solvent mixture that provides a clear separation between this compound and its impurities. An ideal system will give the target compound an Rf value in the range of 0.2-0.4.[1]

    • Procedure:

      • Prepare several TLC chambers with different solvent systems. A good starting point for moderately polar esters like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4]

      • Test a range of ratios, for example: 9:1, 8:2, and 7:3 hexane:ethyl acetate.

      • Spot your crude mixture on the TLC plates and develop them in the prepared chambers.

      • Visualize the plates under UV light, as aromatic compounds like this compound are often UV-active.[5][6] If the spots are not visible, staining with permanganate or another suitable agent may be necessary.

      • Select the solvent system that gives the best separation between the spot corresponding to your product and any impurity spots. There should be a clear difference in their Rf values.

  • Check the Stationary Phase (Silica Gel):

    • Objective: Ensure the stationary phase is appropriate and properly packed.

    • Considerations:

      • Acidity: Silica gel is slightly acidic, which is generally suitable for esters.[4][7] If you suspect your compound is sensitive to acid, you can neutralize the silica gel by adding 1-3% triethylamine to your solvent system.[3][4]

      • Packing: An improperly packed column with channels or cracks will lead to poor separation.[7][8] Ensure the silica gel is packed uniformly as a slurry and has settled completely before loading the sample.

  • Optimize Sample Loading:

    • Objective: To apply the sample in a narrow, concentrated band.

    • Techniques:

      • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[9][10]

      • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[9][10] This technique often leads to better resolution.

Issue 2: The Compound Does Not Elute from the Column

Symptom:

  • After running a significant volume of the mobile phase, TLC analysis of the collected fractions shows no sign of the desired product.

Causality and Protocol:

This issue typically arises when the mobile phase is not polar enough to move the compound down the column, or if the compound has decomposed on the silica gel.[11][12]

Troubleshooting Protocol:

  • Increase Solvent Polarity (Gradient Elution):

    • Objective: To increase the eluting power of the mobile phase to move the compound.

    • Procedure:

      • Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, then 30%, and so on. This is known as gradient elution.[13]

      • Collect fractions after each change in solvent composition and analyze them by TLC.

  • Test for Compound Stability on Silica:

    • Objective: To determine if the compound is degrading on the stationary phase.

    • Procedure:

      • Spot your crude mixture on a TLC plate.

      • On top of one of the spots, add a small amount of silica gel.

      • Let the plate sit for an hour or two.

      • Develop the plate in the chosen solvent system.

      • If the spot with the added silica shows significant streaking or the appearance of new spots compared to the reference spot, your compound may be unstable on silica gel.[11] In this case, consider using a different adsorbent like neutral alumina or a different purification technique.[4][7]

Issue 3: The Compound Elutes Too Quickly (in the Solvent Front)

Symptom:

  • The desired product is found in the very first fractions collected, often co-eluting with non-polar impurities.

Causality and Protocol:

This occurs when the mobile phase is too polar, causing the compound to have a very high Rf value and little interaction with the stationary phase.[11]

Troubleshooting Protocol:

  • Decrease Solvent Polarity:

    • Objective: To increase the retention of the compound on the column.

    • Procedure:

      • Perform TLC with solvent systems containing a lower percentage of the polar component. For instance, if you used 30% ethyl acetate in hexane, try 10% or 5%.[3]

      • The goal is to find a system where the Rf of this compound is in the optimal 0.2-0.4 range.[1]

Issue 4: Difficulty Detecting the Colorless Compound in Fractions

Symptom:

  • This compound is colorless, making it impossible to visually track its progress down the column.

Causality and Protocol:

Since the compound is colorless, an analytical technique is required to determine which fractions contain the purified product.[14]

Troubleshooting Protocol:

  • Systematic TLC Analysis of Fractions:

    • Objective: To identify the fractions containing the pure compound.

    • Procedure:

      • Collect small, uniform fractions in numbered test tubes.[14]

      • Spot every few fractions (e.g., every second or third) onto a TLC plate.[6]

      • Develop the TLC plate using the same solvent system as the column.

      • Visualize the plate under a UV lamp.[5][6] The fractions containing your product will show a UV-active spot at the expected Rf value.

      • Once you have identified the product-containing fractions, you can run a second TLC with adjacent fractions to precisely determine the pure fractions to combine.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A common and effective starting point for esters of moderate polarity is a mixture of ethyl acetate and hexane.[3][4][15] Based on TLC trials, a ratio of 10-30% ethyl acetate in hexane is often a suitable starting point for achieving an optimal Rf value. For a structurally similar compound, ethyl (E)-3-(4-methoxyphenyl)acrylate, a system of 9:1 hexane:ethyl acetate was successful.[16]

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample to be purified.[7] For more difficult separations, a higher ratio is recommended.

Q3: My compound is not soluble in the eluting solvent. How should I load it onto the column?

If your compound has poor solubility in the chosen eluent, the "dry loading" method is recommended.[9][12] Dissolve your sample in a solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[9] This powder can then be carefully added to the top of the packed column.

Q4: The solvent flow in my column has stopped. What should I do?

A blockage can occur if an impurity or the compound itself crystallizes in the column.[11] Another cause can be a clogged frit at the bottom of the column. Gently applying a small amount of positive pressure with a pipette bulb or a regulated air line might help, but be cautious not to exceed the pressure limits of the glass column.[9] If the blockage is severe, the column may need to be repacked.

Q5: What does the Rf value tell me, and why is it important?

The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[17][18] It is a measure of a compound's affinity for the stationary phase versus the mobile phase.[18] An optimal Rf value (typically 0.2-0.4) in TLC suggests that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values.[1] The relationship between Rf and the column volumes (CV) needed for elution is approximately CV = 1/Rf.[2][19]

Data Summary and Visualization

Solvent System and Rf Value Relationship

The following table provides a general guide to how the ratio of ethyl acetate in hexane can affect the Rf value of a moderately polar compound like this compound. These are illustrative values and should be confirmed by TLC for your specific sample.

% Ethyl Acetate in HexaneExpected Rf RangeSuitability for Column Chromatography
5%0.1 - 0.2May result in slow elution.
10%0.2 - 0.35Often in the optimal range.
20%0.3 - 0.5Good starting point for many esters.
30%0.4 - 0.6May elute too quickly, risking co-elution.
Column Chromatography Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in column chromatography.

Troubleshooting_Workflow Start Start: Impure Product Problem Identify Problem Start->Problem PoorSep Poor Separation Problem->PoorSep Overlapping spots? NoElution No Elution Problem->NoElution Compound stuck? FastElution Fast Elution Problem->FastElution In solvent front? OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent CheckPacking Check Column Packing & Loading PoorSep->CheckPacking IncreasePolarity Increase Solvent Polarity NoElution->IncreasePolarity CheckStability Check Compound Stability NoElution->CheckStability DecreasePolarity Decrease Solvent Polarity FastElution->DecreasePolarity RunColumn Run Optimized Column OptimizeSolvent->RunColumn CheckPacking->RunColumn IncreasePolarity->RunColumn CheckStability->RunColumn If stable DecreasePolarity->RunColumn Success Success: Pure Product RunColumn->Success

Caption: A flowchart for troubleshooting column chromatography.

References

Optimizing temperature and pressure for Ethyl 3-methoxyphenylacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of temperature and pressure for this important reaction.

Introduction to this compound Synthesis

This compound is commonly synthesized via the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid, typically sulfuric acid.[1] This is a reversible equilibrium reaction, and optimizing parameters such as temperature and pressure is crucial for maximizing yield and purity.[2] This guide will delve into the nuances of these parameters to help you achieve consistent and high-quality results in your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in a Fischer esterification is a common issue and can be attributed to several factors related to the reaction equilibrium.

Probable Causes:

  • Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible process.[2] Without intervention, the reaction will reach an equilibrium that may not favor a high product yield.

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time.[4]

  • Suboptimal Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to side reactions.[4]

Solutions:

  • Shifting the Equilibrium (Le Châtelier's Principle):

    • Use Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will drive the equilibrium towards the formation of the ester.[1][5] A 5 to 10-fold excess of ethanol is a good starting point.

    • Water Removal: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[3] This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[3][6]

      • Dehydrating Agents: While less common for reflux reactions, molecular sieves can be used in some setups to sequester water.

  • Optimizing Catalyst Concentration:

    • Ensure a sufficient catalytic amount of concentrated sulfuric acid is used. A typical starting point is 1-5 mol% relative to the limiting reactant (3-methoxyphenylacetic acid).[6]

  • Temperature Control:

    • The reaction is typically carried out at the reflux temperature of the alcohol used (ethanol, boiling point ~78°C).[6] Maintaining a gentle reflux ensures the reaction proceeds at an adequate rate without excessive evaporation of the reactants.

Question: I am observing significant amounts of unreacted 3-methoxyphenylacetic acid in my final product. How can I improve the conversion?

Answer:

The presence of unreacted starting material is a clear indication that the reaction has not gone to completion.

Probable Causes:

  • Insufficient Reaction Time: Esterification reactions can be slow to reach equilibrium.[3]

  • Poor Mixing: Inadequate stirring can lead to localized concentrations of reactants and catalyst, hindering the reaction rate.

  • Catalyst Deactivation: Although less common with sulfuric acid, certain impurities could potentially neutralize the catalyst.

Solutions:

  • Increase Reaction Time: Extend the reflux time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. Typical reaction times can range from 1 to 10 hours.[3]

  • Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

  • Verify Reagent Purity: Ensure that your starting materials and solvent (ethanol) are of high purity and are anhydrous, as water will inhibit the reaction.

Question: My purified product is contaminated with a high-boiling point impurity. What could it be and how do I remove it?

Answer:

A common high-boiling point impurity in this reaction is the self-condensation product of 3-methoxyphenylacetic acid or other side-reaction products.

Probable Causes:

  • High Reaction Temperature: Excessively high temperatures can promote side reactions such as dehydration or ether formation from the alcohol.

  • Prolonged Reaction Times at High Temperatures: This can also lead to the formation of byproducts.

Solutions:

  • Purification:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method to separate this compound from higher-boiling impurities. The boiling point of this compound is approximately 109-110°C at 1 mmHg.[7]

    • Chromatography: Column chromatography on silica gel can also be used for purification, especially for smaller-scale reactions. A solvent system of ethyl acetate and hexane is typically effective.[8]

  • Reaction Optimization:

    • Avoid excessively high temperatures. Maintain a gentle reflux.

    • Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The optimal temperature for the Fischer esterification of 3-methoxyphenylacetic acid with ethanol is generally the reflux temperature of the reaction mixture, which is close to the boiling point of ethanol (approximately 78°C at atmospheric pressure).[6] Heating the reaction to reflux provides the necessary activation energy to achieve a reasonable reaction rate without promoting significant side reactions.[4]

Q2: How does pressure affect the yield of this compound?

For a standard laboratory-scale Fischer esterification conducted at atmospheric pressure, pressure is not a primary parameter for optimization. The reaction is typically performed under reflux in a system open to the atmosphere (through a condenser).

However, in specialized setups, pressure can influence the reaction equilibrium:

  • Reduced Pressure (Vacuum): Applying a vacuum can be used to remove volatile byproducts, such as water, which can help drive the equilibrium towards the products. This is a common strategy in industrial-scale esterifications.

  • Increased Pressure: In a closed system, increasing the pressure would generally have a minimal effect on the equilibrium of this liquid-phase reaction, as the change in the number of moles of gas is negligible.

For most laboratory applications, optimizing temperature, reactant ratios, and water removal at atmospheric pressure is sufficient to achieve high yields.

Q3: What is the role of sulfuric acid in this reaction?

Sulfuric acid serves two primary roles in the Fischer esterification:

  • Catalyst: It acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4]

  • Dehydrating Agent: Concentrated sulfuric acid is a strong dehydrating agent. It sequesters the water produced during the reaction, which helps to shift the equilibrium towards the formation of the ester product.[9]

Q4: Can other acid catalysts be used for this reaction?

Yes, other strong Brønsted acids or Lewis acids can be used. Common alternatives to sulfuric acid include:

  • p-Toluenesulfonic acid (p-TsOH): A solid, crystalline acid that is often easier to handle than sulfuric acid.[3]

  • Lewis Acids: Scandium(III) triflate and other Lewis acids can also catalyze the reaction.[3]

  • Solid Acid Catalysts: Immobilized acids on silica gel or other solid supports can be used for easier separation and catalyst recycling.[10]

The choice of catalyst can depend on the scale of the reaction, the sensitivity of the starting materials to strong acids, and the desired workup procedure.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • Gas Chromatography (GC): A quantitative method to determine the ratio of reactants to products in the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of the characteristic ethyl ester signals.

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-methoxyphenylacetic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxyphenylacetic acid (1 equivalent) and a 5-10 fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-5 mol% of the carboxylic acid) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. (Caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.[8]

Data Summary: Reaction Parameters
ParameterRecommended RangeRationale
Temperature Reflux (~78-85°C)Provides sufficient activation energy for a reasonable reaction rate without promoting side reactions.[6]
Pressure AtmosphericStandard and effective for laboratory-scale synthesis. Pressure manipulation is generally not required.
Ethanol to Acid Ratio 5:1 to 10:1 (molar)Excess ethanol shifts the equilibrium towards the product, maximizing yield.[5]
Catalyst (H₂SO₄) Loading 1-5 mol%A sufficient amount to catalyze the reaction effectively without causing excessive charring or side reactions.[6]
Reaction Time 1-10 hoursDependent on scale and efficiency of heating and mixing. Reaction should be monitored for completion.[3]

IV. Visualizing the Process

Fischer Esterification Mechanism

Fischer_Esterification Carboxylic_Acid 3-Methoxyphenylacetic Acid Protonated_Acid Protonated Carboxylic Acid (Activated) Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol Ethanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Loss Elimination of Water Protonated_Intermediate->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester - H₂O H2O Water Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen H_plus H⁺ (Catalyst) H_plus->Carboxylic_Acid

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Equilibrium Is the equilibrium shifted towards the product? Start->Check_Equilibrium Check_Water Is water being effectively removed or accounted for? Check_Equilibrium->Check_Water Yes Action_Excess_EtOH Increase excess of Ethanol (5-10 fold) Check_Equilibrium->Action_Excess_EtOH No Check_Time_Temp Are reaction time and temperature adequate? Check_Water->Check_Time_Temp Yes Action_Dean_Stark Use a Dean-Stark trap for water removal Check_Water->Action_Dean_Stark No Check_Catalyst Is the catalyst concentration optimal? Check_Time_Temp->Check_Catalyst Both OK Action_Increase_Time Increase reflux time (monitor by TLC/GC) Check_Time_Temp->Action_Increase_Time Time? Action_Check_Temp Ensure gentle reflux (~80-85°C) Check_Time_Temp->Action_Check_Temp Temp? Action_Catalyst_Conc Verify catalyst loading (1-5 mol%) Check_Catalyst->Action_Catalyst_Conc No Result Improved Yield Check_Catalyst->Result Yes Action_Excess_EtOH->Result Action_Dean_Stark->Result Action_Increase_Time->Result Action_Check_Temp->Result Action_Catalyst_Conc->Result

Caption: A decision tree for troubleshooting low reaction yields.

V. Safety Information

  • 3-Methoxyphenylacetic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Always add acid to other liquids slowly; never the other way around.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

VI. References

  • ChemicalBook. This compound | 35553-92-5. --INVALID-LINK--

  • The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. --INVALID-LINK--

  • The Royal Society of Chemistry. Table of Contents. --INVALID-LINK--

  • Unknown. 22. The Fischer Esterification. --INVALID-LINK--

  • Wikipedia. Fischer–Speier esterification. --INVALID-LINK--

  • Unknown. Fischer Esterification. --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--

  • PubChem. Ethyl homovanillate. --INVALID-LINK--

  • Google Patents. US5302748A - Esterification process. --INVALID-LINK--

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. --INVALID-LINK--

  • OperaChem. Fischer Esterification-Typical Procedures. --INVALID-LINK--

  • National Institutes of Health. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. --INVALID-LINK--

  • ResearchGate. Electrostatically Enhanced Sulfuric Acid: A Strong Brønsted Acidic Catalyst for Multi-Component Reactions. --INVALID-LINK--

  • Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. --INVALID-LINK--

  • Unknown. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. --INVALID-LINK--

  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. --INVALID-LINK--

  • National Institutes of Health. Immobilized Sulfuric Acid on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of Novel α-Acyloxycarboxamides in Aqueous Media. --INVALID-LINK--

  • PubChem. Ethyl 4-methoxyphenylacetate. --INVALID-LINK--

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--

  • Atlantis Press. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. --INVALID-LINK--

  • Catalysis Science & Technology (RSC Publishing). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. --INVALID-LINK--

  • Beilstein Journals. Silica sulfuric acid: a reusable solid catalyst for one pot synthesis of densely substituted pyrrole-fused isocoumarins under solvent-free conditions. --INVALID-LINK--

  • The Good Scents Company. ethyl homovanillate ethyl-2-(4-hydroxy-3-methoxyphenyl)acetate. --INVALID-LINK--

  • Dabos. ETHYL 2-(3-METHOXYPHENYL)ACETATE 25G. --INVALID-LINK--

  • Reddit. First synthesis of ethyl acetate, does that yield make sense?. --INVALID-LINK--

References

Technical Support Center: Ethyl 3-methoxyphenylacetate - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-methoxyphenylacetate (CAS: 35553-92-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice regarding the stability and degradation of this compound. Our goal is to empower you with the scientific understanding to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent stability of this compound.

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The ideal storage temperature is at room temperature, away from direct sunlight and sources of ignition. It is crucial to prevent exposure to moisture, as this can initiate hydrolysis.

2. What is the expected shelf-life of this compound?

Under the recommended storage conditions, this compound is a stable compound.[2] However, for critical applications such as in drug development or as an analytical standard, it is best practice to re-evaluate the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.

3. What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. The ester functional group is susceptible to cleavage, and the aromatic ring with its methoxy substituent can also be a site for degradation.

4. How does the methoxy group influence the stability of the molecule?

The methoxy (-OCH₃) group at the meta-position of the phenyl ring is an electron-donating group. This electronic effect can influence the reactivity of the ester. For instance, in base-catalyzed hydrolysis, the electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an unsubstituted phenylacetate.[3] However, it also stabilizes the aromatic ring, which can influence its susceptibility to oxidative and photolytic degradation.

5. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[2] Strong bases will catalyze the hydrolysis of the ester, while strong oxidizing agents can lead to the degradation of the aromatic ring and the acetate side chain.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the use of this compound in experimental settings.

Observed Problem Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC/GC analysis after storage or reaction. Hydrolysis: The ester has hydrolyzed to 3-methoxyphenylacetic acid and ethanol. This is common if the compound has been exposed to moisture or basic conditions.1. Confirm Identity: Use a reference standard of 3-methoxyphenylacetic acid to confirm the identity of the new peak. Mass spectrometry (MS) can also be used to identify the degradation product. 2. Check Storage: Ensure the compound is stored in a desiccator or under an inert atmosphere to prevent moisture exposure. 3. pH Control: In aqueous solutions, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
Discoloration of the compound (e.g., turning yellow or brown). Oxidation: The aromatic ring or the benzylic position may have been oxidized, leading to colored impurities. This can be accelerated by exposure to air (oxygen) and light.1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Light Protection: Store in an amber vial or a container protected from light. 3. Antioxidants: For solution-based applications where stability is a concern, consider the addition of a suitable antioxidant, if compatible with your experimental system.
Inconsistent results in bioassays or chemical reactions. Photodegradation: Exposure to UV or even ambient light can cause degradation, leading to the formation of byproducts that may interfere with your experiment.1. Conduct Experiments in Low-Light: Perform experimental manipulations in a fume hood with the sash down and under reduced lighting. 2. Use Amber Glassware: Utilize amber-colored glassware or wrap your reaction vessels in aluminum foil to block light. 3. Purity Check: Always check the purity of your stock solutions before use, especially if they have been stored for some time.
Low yield in a reaction where this compound is a starting material. Degradation under reaction conditions: The reaction conditions (e.g., high temperature, presence of strong nucleophiles/bases) may be causing the ester to degrade.1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC to track the consumption of the starting material and the formation of any side products. 2. Optimize Conditions: If degradation is observed, consider milder reaction conditions, such as lower temperatures, shorter reaction times, or the use of less harsh reagents. 3. Protecting Groups: In multi-step syntheses, it may be necessary to protect other functional groups in the molecule to prevent unwanted side reactions.

Degradation Pathways: A Closer Look

Understanding the mechanisms of degradation is key to preventing them. Below are the primary pathways through which this compound can degrade.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water to form 3-methoxyphenylacetic acid and ethanol. This reaction can be catalyzed by both acids and bases, but is significantly faster under basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ (Base) OH->Intermediate Acid 3-Methoxyphenylacetate Intermediate->Acid Collapse & Protonation Ethanol Ethanol Intermediate->Ethanol

Caption: Base-catalyzed hydrolysis of this compound.

Oxidation

The aromatic ring and the benzylic carbon are susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to a complex mixture of degradation products, including hydroxylated species and ring-opened products.

G Ester This compound Products Oxidized Products (e.g., hydroxylated, ring-opened) Ester->Products Oxidant [O] (Oxidizing Agent) Oxidant->Products

Caption: Oxidative degradation of this compound.

Photodegradation

Aromatic esters can undergo degradation upon exposure to light, particularly UV radiation. The energy from the light can be absorbed by the aromatic ring, leading to the formation of excited states that can then undergo various reactions, including cleavage of the ester bond or reactions involving the aromatic ring. The position of the methoxy group can influence the rate and products of photodegradation.[4][5][6]

G Ester This compound Products Photodegradation Products Ester->Products Light hν (Light) Light->Products

Caption: Photodegradation of this compound.

Experimental Protocols

For researchers needing to verify the purity of their this compound or to identify potential degradation products, the following analytical methods are recommended.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase the percentage of B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 275 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compound. The mass spectrum of the parent compound and potential degradation products (e.g., 3-methoxyphenylacetic acid) can be used for confirmation.

References

Technical Support Center: Challenges in the Scale-Up Production of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to industrial-scale production. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in scientific principles and practical, field-proven insights.

Introduction: The Fischer-Speier Esterification in an Industrial Context

The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, is most commonly achieved via the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. While straightforward in principle, scaling up this reversible reaction introduces significant challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: From Low Yields to Impurity Woes

This section is dedicated to identifying and resolving specific issues that may arise during the scale-up production of this compound.

Issue 1: Reaction Stalls or Incomplete Conversion

Question: My large-scale reaction seems to stop before all the 3-methoxyphenylacetic acid is consumed, resulting in a low yield. What are the likely causes and how can I fix this?

Answer: This is a classic challenge in scaling up Fischer esterification, a reaction governed by equilibrium.[1] Several factors that are manageable at the lab scale become critical at an industrial scale.

Workflow for Diagnosing and Resolving Incomplete Conversion

Caption: Troubleshooting workflow for incomplete esterification.

Probable Causes and Solutions:

  • Inefficient Water Removal: The Fischer esterification produces one mole of water for every mole of ester formed.[1] At scale, the accumulation of this water can significantly shift the equilibrium back towards the starting materials. The dehydrating effect of concentrated sulfuric acid alone may not be sufficient in a large batch.[2]

    • Solution: On a large scale, the most effective method for water removal is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[1] This continuously removes water from the reaction mixture, driving the equilibrium towards the product.[1]

  • Insufficient Excess of Ethanol: While a small excess of ethanol may be sufficient in the lab, at an industrial scale, a larger excess is often required to drive the reaction to completion.[1] Studies have shown that increasing the molar ratio of alcohol to carboxylic acid can dramatically increase the yield of the ester.[1]

    • Solution: Increase the molar excess of ethanol. Using ethanol as the solvent is a common and effective strategy.[3]

  • Catalyst Deactivation: Water produced during the reaction can dilute the sulfuric acid, reducing its catalytic activity.[4]

    • Solution: Ensure a sufficient initial charge of concentrated sulfuric acid. In some cases, a staged addition of the catalyst may be beneficial, though this adds complexity to the process.

  • Inadequate Heat Transfer and Temperature Control: Large reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heating and "cold spots" within the reactor.[5] If the reaction mixture does not reach the required reflux temperature, the reaction rate will be significantly slower.

    • Solution: Ensure the reactor's heating jacket is functioning correctly and that there is adequate agitation to ensure uniform heat distribution. Use an internal temperature probe to monitor the actual temperature of the reaction mixture, not just the jacket temperature.

Issue 2: Product Purity is Low After Workup

Question: My scaled-up batch of this compound has a high level of impurities, including residual starting material and some colored byproducts. How can I improve the purity?

Answer: Impurity profiles often change during scale-up due to longer reaction times, localized heating, and less efficient mixing.[6] A systematic approach to purification is necessary.

Common Impurities and Their Mitigation:

ImpurityProbable CauseMitigation and Purification Strategy
3-Methoxyphenylacetic Acid (Unreacted Starting Material) Incomplete reaction (see Issue 1).Optimize reaction conditions to drive to completion. During workup, wash the organic phase with a mild base such as aqueous sodium bicarbonate solution to remove the acidic starting material.[7]
Colored Impurities (Often pink or yellow) Sulfonation of the aromatic ring or other side reactions at high temperatures with concentrated sulfuric acid. Contaminants in starting materials.Use the minimum effective amount of sulfuric acid. Ensure the reaction temperature does not significantly exceed the reflux temperature. The use of porous carbon boiling chips has been anecdotally linked to pink coloration in similar esterifications.[8] Purification via fractional distillation under reduced pressure is often effective at removing colored, less volatile impurities.
Water Incomplete drying of the organic phase.After aqueous washes, thoroughly dry the organic phase with a drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation.

Experimental Protocol: Standard Purification of this compound

  • Cool the Reaction Mixture: Once the reaction is complete, allow the reactor to cool to room temperature.

  • Quench (Optional but recommended for safety): Slowly add the reaction mixture to a chilled vessel containing water or ice to dilute the sulfuric acid.

  • Solvent Extraction: Add a suitable water-immiscible organic solvent, such as ethyl acetate or toluene, to extract the ester. The choice of solvent can impact crystallizability and polymorphic selectivity if crystallization is the final purification step.[9]

  • Neutralization Wash: Wash the organic layer sequentially with:

    • Water, to remove the bulk of the ethanol and some acid.

    • Saturated aqueous sodium bicarbonate solution, to neutralize residual sulfuric acid and unreacted 3-methoxyphenylacetic acid. Caution: This will generate CO2 gas; ensure the reactor is properly vented.[10]

    • Brine (saturated aqueous NaCl), to break up any emulsions and remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Distillation: Filter off the drying agent and remove the extraction solvent by distillation. The crude ester is then purified by fractional distillation under reduced pressure.

Issue 3: Thermal Runaway and Safety Concerns

Question: I am concerned about the safety of using concentrated sulfuric acid in a large-scale, heated reaction. What are the primary thermal hazards and how can they be mitigated?

Answer: The use of concentrated sulfuric acid as a catalyst in an exothermic reaction presents a significant thermal hazard, especially at scale.[11]

Key Safety Considerations:

  • Exothermic Reaction: The esterification reaction itself is mildly exothermic. However, the dilution of concentrated sulfuric acid with ethanol and the water produced during the reaction is highly exothermic and can lead to a rapid temperature increase if not controlled.

  • Localized Heating: Poor mixing in a large reactor can lead to localized "hot spots" where the temperature is much higher than the bulk temperature, potentially leading to side reactions and increased pressure.[5]

  • Pressure Build-up: If the reaction temperature exceeds the boiling point of the ethanol, significant pressure can build up in a closed system.

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the concentrated sulfuric acid slowly and in a controlled manner to the ethanol with adequate cooling and stirring.

  • Robust Cooling System: Ensure the reactor has a reliable and efficient cooling system to manage the heat generated during the reaction.

  • Emergency Quenching Plan: Have a pre-defined and tested emergency plan to quench the reaction in case of a thermal runaway. This may involve adding a cold, inert solvent or a neutralizing agent.

  • Pressure Relief Systems: The reactor should be equipped with appropriate pressure relief devices, such as rupture discs or relief valves.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to monitor during the scale-up of this esterification?

A1: The critical process parameters (CPPs) that should be monitored include:

  • Temperature: Both the jacket and internal reaction temperature.

  • Agitation Rate: To ensure proper mixing and heat transfer.

  • Rate of Water Removal: If using a Dean-Stark trap, monitor the rate of water collection.

  • Reaction Progress: Use in-process controls (IPCs) such as HPLC or GC to monitor the disappearance of the starting material and the formation of the product. The adoption of Process Analytical Technology (PAT) can provide real-time monitoring of these parameters.[12][13]

Q2: What are the common analytical techniques for quality control of the final this compound product?

A2: The following analytical techniques are typically used:

  • Gas Chromatography (GC): To determine the purity of the ester and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify non-volatile impurities and unreacted starting material.

  • Karl Fischer Titration: To determine the water content.

  • FT-IR and NMR Spectroscopy: To confirm the identity and structure of the final product.

Q3: How should the waste streams from this process be managed?

A3: The primary waste stream will be an acidic aqueous solution containing sulfuric acid, excess ethanol, and salts from the neutralization step. This waste must be neutralized before disposal in accordance with local environmental regulations. Depending on the scale, recovery of ethanol by distillation may be economically viable. The organic waste streams will consist of the distillation residue, which may contain colored impurities and byproducts. This is typically incinerated.

Q4: Can I use a different acid catalyst for this reaction?

A4: While sulfuric acid is common, other acid catalysts such as p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can be used.[3] Solid acid catalysts, like certain nanoclays or resins, offer the advantage of being easily separable from the reaction mixture, which can simplify the workup and reduce acidic waste streams.[14] However, their activity and stability at scale would need to be thoroughly evaluated for this specific reaction.

Visualization of the Synthesis and Purification Workflow

Ethyl_3_methoxyphenylacetate_Workflow raw_materials Raw Materials: - 3-Methoxyphenylacetic Acid - Ethanol - Sulfuric Acid esterification Fischer Esterification (Reflux with Water Removal) raw_materials->esterification workup Aqueous Workup: - Quench - Extraction - Neutralization esterification->workup drying Drying of Organic Phase workup->drying waste Waste Streams: - Acidic Aqueous Waste - Organic Residue workup->waste Aqueous Waste distillation Fractional Distillation (Under Vacuum) drying->distillation final_product Final Product: This compound distillation->final_product distillation->waste Organic Residue

Caption: General workflow for the industrial production of this compound.

References

Technical Support Center: Effective Residual Solvent Removal from Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of residual solvents from Ethyl 3-methoxyphenylacetate, a common intermediate in pharmaceutical synthesis. Our goal is to equip you with the scientific principles and practical techniques to ensure the purity and quality of your final product, in line with regulatory standards such as the ICH Q3C guidelines.[1]

Understanding the Challenge: The Properties of this compound

This compound is typically an oily liquid at room temperature, which can present challenges for complete solvent removal. Trapped solvent molecules within a viscous oil are more difficult to remove than from a crystalline solid. Understanding the physical properties of this compound is critical for selecting and optimizing a solvent removal strategy.

Physical Properties of this compound and Related Compounds:

PropertyValueSource
Boiling Point 82 °C (at unspecified reduced pressure)[2]
Flash Point 109-110°C / 1mm Hg[2]
Appearance Colorless to light yellow liquid[2]
Refractive Index 1.5045-1.5085 @ 20°C[3]
Molecular Formula C₁₁H₁₄O₃[3]

Note: The available boiling point data is conflicting. The flash point at 1 mm Hg suggests a significantly higher boiling point at atmospheric pressure than 82°C. This underscores the importance of using reduced pressure for solvent removal to avoid thermal degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the solvent removal process for this compound.

Scenario 1: Residual Solvent Detected by NMR After Rotary Evaporation

Question: I've performed rotary evaporation on my solution of this compound in ethyl acetate, but my NMR analysis still shows significant solvent peaks. How can I remove the remaining solvent?

Underlying Cause: this compound, being an oil, can have a high affinity for organic solvents, making the last traces difficult to remove by standard rotary evaporation alone. The viscosity of the oil can also trap solvent molecules.

Solutions:

  • High-Vacuum Manifold (Schlenk Line) Drying: For removing stubborn residual solvents, a high-vacuum manifold is more effective than a standard rotary evaporator vacuum.[4][5]

    • Protocol:

      • After initial solvent removal on the rotary evaporator, transfer the flask containing your oily product to a Schlenk line.

      • Ensure a cold trap (e.g., liquid nitrogen or dry ice/acetone) is in place between your sample and the vacuum pump to protect the pump from solvent vapors.[4]

      • Apply high vacuum (<1 mbar) to the flask.

      • Allow the sample to remain under high vacuum for several hours to overnight. Gentle heating (e.g., a warm water bath at 30-40°C) can be applied if your compound is thermally stable, as this will increase the vapor pressure of the residual solvent, facilitating its removal.

  • Solvent Swapping (Azeotropic Removal): Adding a different, more volatile, and non-interfering solvent can help chase out the residual ethyl acetate.[6]

    • Protocol:

      • After the initial rotary evaporation, dissolve your oily product in a small amount of a lower-boiling solvent in which your product is soluble, such as dichloromethane (DCM).

      • Perform rotary evaporation again to remove the DCM. The DCM will co-evaporate with the residual ethyl acetate.

      • Repeat this process 2-3 times.

      • Follow up with high-vacuum drying as described above.

Scenario 2: Bumping and Foaming During Rotary Evaporation

Question: When I try to remove the solvent from my this compound solution, the sample bumps violently or foams into the condenser of my rotary evaporator. How can I prevent this?

Underlying Cause: Bumping occurs when a solution becomes superheated and then boils suddenly and violently. This is often caused by applying too much vacuum too quickly or excessive heating.[7] Foaming is typically caused by the presence of surfactants or other impurities in the sample.[8][9]

Solutions:

  • Gradual Application of Vacuum: Do not apply the full vacuum at once. Gradually decrease the pressure in the system, allowing the solvent to begin boiling gently.[8]

  • Controlled Heating: Use a water bath temperature that is appropriate for the solvent and the applied pressure. A general guideline is the "Delta-20 rule," where the heating bath is 20°C warmer than the desired solvent boiling temperature, and the condenser is 20°C cooler.

  • Adjust Rotation Speed: For viscous oils, a slower rotation speed may be necessary to ensure even heating and prevent the oil from simply coating the walls of the flask.

  • Use a Bump Trap or Foam Brake: A bump trap is a piece of glassware placed between the flask and the rotary evaporator that will catch any bumped or foamed material, preventing it from contaminating the instrument.[9]

  • Increase the Flask Size: Using a flask that is less than half full provides more headspace and can help contain foaming.

  • Anti-Foaming Agents: While effective, the use of anti-foaming agents is generally discouraged in pharmaceutical applications as they will contaminate the final product.[7]

Scenario 3: Considering Crystallization for Final Purification

Question: My this compound is an oil, but I need a solid final product. Can it be crystallized, and if so, what solvents should I try?

Underlying Cause: While many esters are liquids, some can be crystallized under the right conditions. The goal is to find a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

Solutions:

  • Solvent Selection:

    • For esters, a common starting point for crystallization is a non-polar solvent like hexanes or heptane, or a mixture of a polar and non-polar solvent.[10]

    • Given that some sources indicate a high melting point for what may be a related compound after crystallization from ethanol, exploring ethanol or ethanol/water mixtures could be a viable option.[2]

    • A good general strategy is to dissolve the oily product in a small amount of a solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane, or acetone) at room temperature. Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Gentle warming to redissolve the material, followed by slow cooling, can induce crystallization.[6]

  • Crystallization Protocol:

    • Ensure your this compound is as pure as possible before attempting crystallization.

    • In a clean flask, dissolve your oily product in a minimal amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • If crystals still do not form, place the flask in a refrigerator or freezer to further decrease the solubility.

    • Once crystals have formed, collect them by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in pharmaceutical products?

A1: Regulatory bodies like the FDA and EMA follow the ICH Q3C guidelines, which classify residual solvents into three classes based on their toxicity.[1]

  • Class 1: Solvents to be avoided (e.g., benzene, carbon tetrachloride).

  • Class 2: Solvents with inherent toxicity that should be limited (e.g., acetonitrile, dichloromethane, toluene).

  • Class 3: Solvents with low toxic potential (e.g., ethanol, ethyl acetate, acetone, hexane). The guidelines provide Permitted Daily Exposure (PDE) and concentration limits for these solvents. The goal is to remove all residual solvents to the extent possible to meet product specifications and good manufacturing practices.[1]

Q2: How can I estimate the required vacuum for rotary evaporation of a specific solvent?

A2: You can use a pressure-temperature nomograph. This tool allows you to determine the boiling point of a solvent at a reduced pressure.[11][12] To use it, you will need to know the boiling point of the solvent at atmospheric pressure.

Q3: Is it better to use a nitrogen bleed with the vacuum for drying oily samples?

A3: A slow bleed of an inert gas like nitrogen or argon while under vacuum can sometimes be more effective than a static high vacuum for removing residual solvents from viscous oils.[13] The gas flow helps to carry the solvent vapors away from the surface of the oil.

Q4: My compound seems to be thermally sensitive. What are the best practices for solvent removal?

A4: For heat-sensitive compounds, it is crucial to minimize the temperature during solvent removal.

  • Use a lower water bath temperature during rotary evaporation and compensate by using a lower vacuum pressure.

  • High-vacuum drying at room temperature is the preferred method for final drying.

  • Lyophilization (freeze-drying) is another option if your compound is dissolved in a suitable solvent like water or dioxane, though this is less common for oily products from organic solvents.[14]

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting the appropriate method for residual solvent removal from this compound.

SolventRemovalWorkflow start Start: Product in Solution rotovap Rotary Evaporation start->rotovap nmr_check NMR Analysis for Residual Solvent rotovap->nmr_check Initial Solvent Removal troubleshoot_rotovap Troubleshoot Bumping/Foaming rotovap->troubleshoot_rotovap If Bumping/Foaming Occurs high_vac High-Vacuum Manifold Drying nmr_check->high_vac Solvent Above Limit solvent_swap Solvent Swapping (Azeotropic Removal) nmr_check->solvent_swap Persistent Solvent final_product Final Product (Oil) nmr_check->final_product Solvent Below Limit high_vac->final_product solvent_swap->rotovap crystallization_attempt Attempt Crystallization final_product->crystallization_attempt Solid Form Required crystallization_attempt->final_product Unsuccessful solid_product Final Product (Solid) crystallization_attempt->solid_product Successful troubleshoot_rotovap->rotovap Implement Solutions

Caption: Decision workflow for solvent removal.

References

Addressing solubility issues of Ethyl 3-methoxyphenylacetate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 3-methoxyphenylacetate. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide - A Deeper Dive into Solubility Issues

This section addresses specific problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: I'm trying to dissolve this compound in water for a stock solution, but it's forming an insoluble oil. Why is this happening and what are my options?

A1: This is expected behavior due to the molecular structure of this compound. The principle of "like dissolves like" is fundamental here. Water is a highly polar, protic solvent that forms strong hydrogen bond networks. This compound, while possessing polar ester and ether functional groups, is dominated by its nonpolar benzene ring and ethyl group.

  • Mechanistic Insight: The molecule has a polar "head" (the ester and ether groups) and a significant nonpolar "tail" (the aromatic ring and alkyl chain). The ester's oxygen atoms can act as hydrogen-bond acceptors, but the molecule cannot donate hydrogen bonds, limiting its interaction with water's highly cohesive network. The large nonpolar surface area disrupts water's hydrogen bonding more than it forms favorable interactions, leading to phase separation (oiling out).

Troubleshooting Steps:

  • Introduce a Co-solvent: The most effective strategy is to use a water-miscible organic co-solvent.[1] Co-solvents work by reducing the overall polarity of the solvent system, making it more compatible with the solute.[2]

    • Recommended Co-solvents: Start with ethanol, isopropanol, or acetonitrile. For more resistant issues, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices, particularly for creating concentrated stock solutions for biological assays.[3]

    • Protocol: Begin by dissolving the this compound in a minimal volume of the chosen co-solvent (e.g., DMSO). Once fully dissolved, slowly add this organic stock solution to your aqueous buffer or media with vigorous stirring. This technique, known as "precipitation," helps to disperse the compound at a molecular level before it has a chance to aggregate.

  • Consider a Surfactant: For aqueous formulations where large amounts of organic solvent are undesirable, a non-ionic surfactant like Tween® 80 or Triton™ X-100 can be used. Surfactants form micelles that encapsulate the nonpolar molecule, allowing it to be dispersed in the aqueous phase.

Q2: My compound won't fully dissolve in a nonpolar solvent like hexane, leaving a persistent residue. I thought esters were soluble in organic solvents?

A2: While esters are generally more soluble in organic solvents than in water, the polarity of the solvent still matters significantly. Hexane is a completely nonpolar solvent, interacting only through weak van der Waals dispersion forces. This compound, however, possesses moderate polarity due to its ester and methoxy groups.

  • Mechanistic Insight: The dipole-dipole interactions within this compound are stronger than the dispersion forces it can form with hexane. For dissolution to be favorable, the energy gained from solute-solvent interactions must overcome the energy required to break apart both the solute-solute and solvent-solvent interactions. In this case, the solute-hexane interaction is too weak to effectively break up the solute-solute attractions.

Troubleshooting Steps:

  • Increase Solvent Polarity: Switch to a solvent with a polarity that better matches the solute.

    • Good Starting Points: Ethyl acetate, acetone, dichloromethane (DCM), or tetrahydrofuran (THF) are excellent choices. They are polar aprotic solvents capable of dipole-dipole interactions that can solvate the ester and methoxy groups effectively.

    • Solvent Blending: If you must use a largely nonpolar system, create a solvent blend. Adding a small percentage of a more polar solvent like ethyl acetate or acetone to hexane can dramatically increase solubility.[4]

Q3: I'm observing poor solubility in ethanol at low temperatures. Does temperature have a significant effect?

A3: Yes, temperature is a critical factor. For most solid organic compounds, solubility in organic solvents increases with temperature.[5]

  • Mechanistic Insight: Dissolution is a thermodynamic process. Increasing the temperature provides the system with more kinetic energy, which helps to overcome the activation energy barrier for breaking the solute's crystal lattice and the solvent's intermolecular forces.[6] This shifts the equilibrium toward the dissolved state.

Troubleshooting Steps:

  • Gentle Warming: Warm the solvent gently (e.g., in a 40-50°C water bath) while stirring. This is often sufficient to achieve complete dissolution. Always ensure your vessel is appropriately vented or uses a reflux condenser to prevent solvent loss and pressure buildup.

  • Supersaturation Awareness: Be aware that cooling the solution may cause the compound to precipitate out, a phenomenon known as supersaturation. If you need the compound to remain in solution at a lower temperature, you may need to determine the saturation point at that specific temperature or use a co-solvent system that provides better stability.

Part 2: Frequently Asked Questions (FAQs)

  • What is the expected solubility of this compound in common lab solvents?

    • While precise, publicly cited quantitative data is scarce, a qualitative and estimated solubility profile can be constructed based on chemical principles. The following table provides a practical guide for solvent selection.

Solvent ClassSolvent ExamplePolarityPredicted SolubilityRationale
Polar Protic WaterHighVery Low / Insoluble Dominated by nonpolar regions; limited H-bonding.
Methanol / EthanolHighHigh "Like dissolves like"; capable of H-bond acceptance and dipole interactions.
Polar Aprotic DMSO, DMFHighVery High Strong dipole moments effectively solvate the polar groups of the ester.
Acetone, AcetonitrileMediumHigh Good polarity match for dipole-dipole interactions.
Ethyl Acetate, THFMediumHigh Excellent match; similar ester functionality in ethyl acetate promotes solubility.
Nonpolar Toluene, DichloromethaneLow-MediumModerate to High Aromatic ring in toluene interacts well with the benzene ring of the solute. DCM has sufficient polarity.
Hexane, CyclohexaneVery LowLow to Very Low Mismatch in polarity; weak solute-solvent interactions.
This table contains estimated data for illustrative purposes.
  • How can I predict solubility without performing experiments?

    • Hansen Solubility Parameters (HSP): For advanced screening, HSP can be a powerful predictive tool.[7] HSP theory breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[7] Software packages can estimate these parameters for your molecule and screen virtual solvent libraries.[9][10]

  • Are there any safety concerns when heating solvents to improve solubility?

    • Absolutely. Always consult the Safety Data Sheet (SDS) for the specific solvent. Use a well-ventilated fume hood, avoid open flames (use heating mantles or water baths), and ensure equipment is properly assembled to prevent vapor release.[11] Many organic solvents are flammable and can form explosive mixtures with air.

Part 3: Protocols and Workflows

Protocol 1: Standard Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for quantitatively determining the equilibrium solubility of this compound.[12]

Objective: To determine the saturation solubility of the compound in a chosen solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • High-purity solvent of choice

  • Analytical balance

  • Vials with PTFE-lined screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Validated analytical method (e.g., HPLC-UV, GC-FID) with a calibration curve.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume or mass of the solvent to the vial (e.g., 2 mL).

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the slurry for a sufficient time to reach equilibrium (24-48 hours is typical, but should be confirmed by testing at multiple time points, e.g., 24, 48, 72h, to ensure the concentration plateaus).

  • Phase Separation: Allow the vial to sit undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter into a clean vial for analysis. This step is critical to remove all undissolved solids.

  • Dilution & Analysis: Accurately dilute the filtered saturated solution with fresh solvent to bring the concentration into the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using the pre-validated analytical method to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or g/100g solvent at the specified temperature.

Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges in the lab.

Solubility_Troubleshooting cluster_0 Phase 1: Initial Dissolution Attempt cluster_1 Phase 2: Troubleshooting Steps Start Add Solute to Primary Solvent at Room Temp Check1 Is the solute fully dissolved? Start->Check1 Action_Heat Gently heat the mixture (e.g., 40-50°C) Check1->Action_Heat No Success Success: Solution Prepared Check1->Success Yes Check2 Is it dissolved now? Action_Heat->Check2 Action_Solvent Select a more appropriate solvent based on polarity Check2->Action_Solvent No (Is polarity mismatched?) Action_Cosolvent Add a miscible co-solvent (e.g., Ethanol, DMSO) Check2->Action_Cosolvent No (Need to modify solvent system?) Check2->Success Yes Action_Solvent->Start Check3 Is it dissolved now? Action_Cosolvent->Check3 Check3->Success Yes Failure Consult Advanced Methods: - Surfactants - Formulation Change Check3->Failure No

Caption: A logical workflow for troubleshooting solubility.

References

Validation & Comparative

A Senior Scientist's Guide to the Structural Validation of Ethyl 3-methoxyphenylacetate: A Comparative Analysis of Spectroscopic and Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A newly synthesized compound, such as Ethyl 3-methoxyphenylacetate, is merely a hypothesis until its atomic connectivity, molecular formula, and purity are rigorously established. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required for this validation, moving beyond a simple listing of methods to explain the causality behind experimental choices and how these techniques interlock to form a self-validating analytical system.

The core principle of robust structural elucidation is orthogonality—the use of multiple, independent analytical techniques that probe different physical properties of the molecule. When the data from these disparate methods converge to support a single, unified structure, we can have high confidence in our assignment.

The Candidate Molecule: this compound

Before we begin our analysis, let's define our target. This allows us to form hypotheses that we will then test experimentally.

  • Structure:

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

Our goal is to use the following techniques to prove, unequivocally, that the synthesized white powder or clear oil in our vial corresponds to this exact structure.

The Analytical Workflow: An Orthogonal Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Battery cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesized_Compound Synthesized Product: This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR EA Elemental Analysis (CHN) Synthesized_Compound->EA Data_NMR Connectivity Map & Proton/Carbon Count NMR->Data_NMR Data_MS Molecular Weight & Fragmentation MS->Data_MS Data_IR Functional Groups IR->Data_IR Data_EA Elemental Composition & Purity EA->Data_EA Validated_Structure Validated Structure & Purity Confirmed Data_NMR->Validated_Structure Data_MS->Validated_Structure Data_IR->Validated_Structure Data_EA->Validated_Structure

Caption: Overall workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Counting and Connecting the Protons

Why this choice? ¹H NMR is the first and most crucial experiment. It tells us the number of different types of protons, their relative abundance (integration), and their neighboring protons (splitting pattern), effectively allowing us to piece together fragments of the molecule.

Expected Results for this compound:

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H-a (CH₃-Ethyl)~1.25Triplet (t)3HAliphatic protons adjacent to a CH₂ group.
H-b (CH₂-Ethyl)~4.15Quartet (q)2HProtons on a carbon attached to an oxygen (deshielded), adjacent to a CH₃ group.
H-c (CH₂-Benzyl)~3.60Singlet (s)2HBenzylic protons adjacent to a carbonyl group. No adjacent protons to cause splitting.
H-d (CH₃-Methoxy)~3.80Singlet (s)3HProtons on a carbon attached to an oxygen. No adjacent protons to cause splitting.
H-e, f, g, h (Aromatic)~6.80 - 7.30Complex Multiplet4HProtons on an aromatic ring, with varied electronic environments due to meta-substitution.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Why this choice? While ¹H NMR maps the protons, ¹³C NMR confirms the carbon backbone. It reveals the number of unique carbon environments in the molecule, which is a critical cross-validation step.

Expected Results for this compound:

Assigned CarbonsPredicted δ (ppm)Rationale
C-a (CH₃-Ethyl)~14Standard aliphatic carbon.
C-b (CH₂-Ethyl)~61Carbon attached to an electronegative oxygen atom.
C-c (CH₂-Benzyl)~41Benzylic carbon.
C-d (CH₃-Methoxy)~55Methoxy carbon attached to the aromatic ring.
C-e, f, g, h, i, j (Aromatic)~112 - 160Aromatic carbons. The carbon attached to the methoxy group (C-j) will be the most deshielded (~160 ppm). Six distinct signals are expected due to the lack of symmetry.
C-k (C=O, Ester)~171Carbonyl carbon, highly deshielded due to the double bond to oxygen and single bond to another oxygen.[1]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Why this choice? MS provides the molecular weight of the compound, one of the most definitive pieces of data. High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula with extreme accuracy. Furthermore, the fragmentation pattern gives clues about the molecule's structure, acting as a confirmatory check on the connectivity determined by NMR.

Expected Results for this compound (Electron Ionization - EI):

m/z ValueIdentityRationale
194 [M]⁺ The molecular ion, corresponding to the full molecular weight.[2]
149 [M - OCH₂CH₃]⁺Loss of the ethoxy radical, a common fragmentation for ethyl esters.
121 [M - CH₂COOCH₂CH₃]⁺Cleavage of the bond between the aromatic ring and the side chain, resulting in a methoxybenzyl cation.[2]

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the compound from any volatile impurities and introduces it into the mass spectrometer.

  • Ionization: In the ion source, the molecule is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.

  • Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Why this choice? IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It is an excellent complementary technique to NMR and MS. For an aromatic ester, IR provides a distinct signature.

Expected Results for this compound:

Wavenumber (cm⁻¹)VibrationRationale
~3000-2850 C-H (sp³) stretchFrom the ethyl and methylene groups.
~1730 C=O (Ester) stretch This is a strong, sharp, and unmistakable peak. Its position is characteristic of an aromatic ester, slightly lower than a saturated ester due to conjugation.[3]
~1600, ~1480 C=C (Aromatic) stretchPeaks confirming the presence of the benzene ring.
~1250 and ~1100 C-O (Ester) stretches Aromatic esters show two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O stretch.[4]

Elemental Analysis (EA): The Ultimate Formula Confirmation

Why this choice? While spectroscopic methods propose a structure and formula, elemental analysis provides direct, quantitative proof of the elemental composition. It is a bulk analysis technique that is highly sensitive to impurities, making it a final gatekeeper for purity confirmation.

Expected Results for C₁₁H₁₄O₃:

ElementCalculated %"Found" % (Acceptable Range)
Carbon (C) 70.20%69.80% - 70.60%
Hydrogen (H) 7.50%7.10% - 7.90%

The Causality: The "Found" values are obtained experimentally. For a new compound to be considered pure and its formula confirmed, the experimental percentages must fall within ±0.4% of the calculated theoretical values.[5] This stringent requirement ensures that the sample is not contaminated with solvent or other impurities that would alter the elemental ratios.

Logical Interdependence and Final Validation

The true power of this analytical battery lies in how the techniques validate one another.

G NMR NMR Data (¹H & ¹³C) MS Mass Spec Data (HRMS) NMR->MS Proposes Molecular Formula & Fragments IR FTIR Data NMR->IR Proposes Functional Groups (Ester, Aromatic) EA Elemental Analysis NMR->EA Proposes Elemental Composition Conclusion Unambiguous Structure: C₁₁H₁₄O₃ NMR->Conclusion MS->NMR Confirms Molecular Weight of Proposed Structure MS->EA Proposes Elemental Composition MS->Conclusion IR->NMR Confirms Functional Groups IR->Conclusion EA->NMR Confirms Elemental Composition & Purity EA->MS Confirms Elemental Composition & Purity EA->Conclusion

Caption: Logical interdependence of analytical techniques.

The validation process is a deductive loop:

  • NMR proposes a connectivity map. From this, we deduce a molecular formula (C₁₁H₁₄O₃).

  • MS tests this hypothesis. A molecular ion at m/z 194 confirms the molecular weight. HRMS would confirm the formula C₁₁H₁₄O₃. Fragmentation patterns align with the proposed ester structure.

  • IR provides further confirmation. The strong C=O stretch at ~1730 cm⁻¹ and C-O stretches confirm the ester functional group predicted by NMR.

  • Elemental Analysis provides the final, quantitative proof. The experimental C and H percentages match the calculated values for C₁₁H₁₄O₃, confirming both the formula and the sample's purity.

When all four techniques yield their expected results, the structure of this compound is considered rigorously and unambiguously validated. This multi-faceted, self-reinforcing approach is the gold standard in modern chemical research, ensuring the integrity and reliability of scientific findings.

References

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Ethyl 3-methoxyphenylacetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise and accurate analysis of intermediates is not merely a procedural step but a cornerstone of quality and regulatory compliance. Ethyl 3-methoxyphenylacetate, a key building block in various synthetic pathways, demands a robust analytical method to ensure its purity and consistency. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the resolution and sensitivity required for both quantification and impurity profiling.[1][2][3]

The heart of any HPLC method is the column. The choice of stationary phase dictates the separation's success, influencing retention, selectivity, and overall efficiency. This guide eschews a one-size-fits-all approach, instead delving into the nuanced decision-making process for selecting an optimal column. We will compare three distinct reversed-phase chemistries—the workhorse C18, the faster-eluting C8, and the specialized Phenyl-Hexyl—grounded in experimental data and chromatographic theory. Our objective is to equip you, the researcher, with the rationale to select a column that not only meets but exceeds your analytical requirements.

The Causality of Column Choice: Understanding the Analyte and Stationary Phase

Before embarking on any method development, a foundational understanding of the analyte's physicochemical properties is paramount.[2][4] this compound is a moderately non-polar molecule, featuring a hydrophobic ethyl ester group and an aromatic ring, which also possesses a polar methoxy group. This structure suggests that reversed-phase chromatography, which separates compounds primarily based on hydrophobicity, is the ideal mode of separation.[5]

In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Analytes are retained on the column through hydrophobic interactions with the stationary phase; the more hydrophobic the analyte, the stronger the retention.[5] However, subtle differences in stationary phase chemistry can be exploited to fine-tune the separation.

  • C18 (Octadecyl) Columns: These are the most widely used columns in reversed-phase HPLC.[4][6] The long 18-carbon alkyl chains create a highly hydrophobic surface, providing strong retention for a wide range of non-polar to moderately polar compounds.[7] This high retentivity is often beneficial for resolving complex mixtures.

  • C8 (Octyl) Columns: With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[7][8] This results in shorter retention times for hydrophobic compounds, which can be advantageous for high-throughput analysis or for analytes that are too strongly retained on a C18 column.[7]

  • Phenyl-Hexyl Columns: These columns offer a unique separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with aromatic analytes.[9][10] This alternative selectivity can dramatically improve the resolution of aromatic compounds from other matrix components or closely related impurities.[11]

The physical characteristics of the column packing material also play a critical role. Smaller particle sizes (e.g., <3 µm vs. 5 µm) increase column efficiency and resolution but at the cost of higher backpressure.[12][13][14][15] Similarly, longer columns provide more theoretical plates and thus better resolution, but they also lead to longer analysis times and increased solvent consumption.[16] For this comparative study, we will hold the particle size and column dimensions constant to isolate the effect of stationary phase chemistry.

Experimental Design: A Head-to-Head Comparison

To provide a clear and objective comparison, we will analyze a standard solution of this compound on three different columns under identical chromatographic conditions.

Workflow for HPLC Column Comparison

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard Prepare Standard (this compound in ACN/Water) System Equilibrate HPLC System with Column 1 (C18) Standard->System MobilePhase Prepare Mobile Phase (Acetonitrile/Water) MobilePhase->System Inject1 Inject Standard System->Inject1 System2 Equilibrate HPLC System with Column 2 (C8) Collect Collect Chromatograms Inject1->Collect Inject2 Inject Standard System2->Inject2 System3 Equilibrate HPLC System with Column 3 (Phenyl-Hexyl) Inject2->Collect Inject3 Inject Standard System3->Inject3 Inject3->Collect Analyze Measure & Compare: - Retention Time (tR) - Tailing Factor (Tf) - Theoretical Plates (N) Collect->Analyze Conclusion Draw Conclusion: Select Optimal Column Analyze->Conclusion Stationary Phase Interactions cluster_analyte Analyte: this compound cluster_phases Stationary Phases Analyte C18 C18 (Strong Hydrophobic Interaction) Analyte->C18 Strongest Retention C8 C8 (Moderate Hydrophobic Interaction) Analyte->C8 Weakest Retention Phenyl Phenyl-Hexyl (Hydrophobic + π-π Interaction) Analyte->Phenyl Unique Selectivity

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Structure-Activity Relationships and a Framework for Direct Experimental Comparison

In the landscape of drug discovery and development, the nuanced structural differences between related molecules can lead to vastly different biological activities. This guide provides a comparative analysis of two such molecules: Ethyl 3-methoxyphenylacetate and Ethyl homovanillate. While direct comparative studies are scarce, this document synthesizes existing data on these and related compounds to build a robust hypothesis on their potential activities. Crucially, it offers a detailed experimental framework for researchers to conduct a direct, head-to-head comparison of their antioxidant and anti-inflammatory properties.

Structural and Physicochemical Dissection: Setting the Stage for Bioactivity

At first glance, this compound and Ethyl homovanillate share a core phenylacetate ester structure. However, their substitution patterns on the phenyl ring are critically different, implying distinct physicochemical properties and, consequently, biological interactions.

  • This compound features a single methoxy (-OCH₃) group at the meta (position 3) of the phenyl ring.

  • Ethyl homovanillate (also known as Ethyl 4-hydroxy-3-methoxyphenylacetate) possesses both a methoxy group at position 3 and a hydroxyl (-OH) group at position 4.[1][2]

This additional hydroxyl group on Ethyl homovanillate is the key differentiator. It introduces the potential for hydrogen bonding and, most importantly, provides a readily donatable hydrogen atom, a hallmark of phenolic antioxidants. Homovanillic acid, the parent acid of Ethyl homovanillate, is a well-known major metabolite of the neurotransmitter dopamine.[3][4]

Experimental_Workflow prep Compound Preparation (Stock & Dilutions) antioxidant_branch Antioxidant Assays prep->antioxidant_branch Test Compounds mtt Cell Viability (MTT Assay) prep->mtt Test Compounds dpph DPPH Radical Scavenging Assay antioxidant_branch->dpph anti_inflam_branch Anti-inflammatory Assays no_assay Nitric Oxide Inhibition Assay anti_inflam_branch->no_assay data_analysis Data Analysis (IC50 Calculation) dpph->data_analysis mtt->anti_inflam_branch Determine Non-Toxic Concentrations no_assay->data_analysis conclusion Comparative Bioactivity Conclusion data_analysis->conclusion

References

A Comparative Cost Analysis of Synthetic Routes for Ethyl 3-Methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision, balancing cost, efficiency, safety, and environmental impact. Ethyl 3-methoxyphenylacetate, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this valuable compound, supported by experimental data and cost analysis to inform your process development decisions.

Introduction to this compound

This compound is a crucial building block in organic synthesis. Its structural motif is present in a variety of pharmaceutical agents and other specialty chemicals. The methoxy group at the meta position of the phenyl ring and the ethyl ester functionality make it a versatile precursor for further molecular elaboration. The economic viability of any large-scale process utilizing this intermediate is heavily dependent on its efficient and cost-effective production.

This guide will dissect three primary synthetic strategies for obtaining this compound:

  • Route 1: Fischer Esterification of 3-Methoxyphenylacetic Acid

  • Route 2: Cyanide-Mediated Synthesis from 3-Methoxybenzyl Chloride

  • Route 3: Palladium-Catalyzed Carbonylation of 3-Iodoanisole

Each route will be evaluated based on the cost of raw materials, reagent efficiency, reaction conditions, and overall process complexity.

Route 1: Fischer Esterification of 3-Methoxyphenylacetic Acid

This classical approach is a straightforward and widely used method for ester synthesis.[1][2][3] It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The primary cost driver for this route is the starting material, 3-methoxyphenylacetic acid.

Synthesis of 3-Methoxyphenylacetic Acid via the Willgerodt-Kindler Reaction

A common method for preparing 3-methoxyphenylacetic acid is the Willgerodt-Kindler reaction, which converts 3-methoxyacetophenone into the corresponding thioamide, followed by hydrolysis.[4][5][6][7]

Reaction Scheme:

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Methoxyphenylacetic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • A solution of 3-methoxyphenylacetic acid (1.0 eq) in a large excess of ethanol (10-20 eq) and toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.[2][8]

  • A catalytic amount of concentrated sulfuric acid (0.05 eq) is carefully added.[2][3]

  • The mixture is heated to reflux, and the water generated is removed azeotropically with toluene. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol and toluene are removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

  • Purification is achieved by vacuum distillation.

Cost Analysis: Route 1
Component Rationale for Cost Impact Estimated Cost Contribution
3-MethoxyacetophenoneStarting material for the precursor acid.Moderate
Sulfur & MorpholineReagents for the Willgerodt-Kindler reaction.Low
EthanolReactant and solvent; used in large excess.Moderate
Sulfuric AcidCatalyst; used in small quantities.Low
Solvents (Toluene, Ethyl Acetate)Used for reaction and workup; potential for recycling.Moderate
EnergyReflux conditions for both steps require significant energy input.Moderate
Waste DisposalAcidic and basic aqueous waste, sulfur-containing byproducts.Moderate

Visualization of Route 1 Workflow

Fischer_Esterification_Workflow cluster_0 Synthesis of 3-Methoxyphenylacetic Acid cluster_1 Esterification 3-Methoxyacetophenone 3-Methoxyacetophenone Willgerodt_Kindler Willgerodt-Kindler Reaction 3-Methoxyacetophenone->Willgerodt_Kindler Sulfur_Morpholine Sulfur, Morpholine Sulfur_Morpholine->Willgerodt_Kindler Hydrolysis Hydrolysis Willgerodt_Kindler->Hydrolysis 3-Methoxyphenylacetic_Acid 3-Methoxyphenylacetic Acid Hydrolysis->3-Methoxyphenylacetic_Acid Fischer_Esterification Fischer Esterification (Reflux, Dean-Stark) 3-Methoxyphenylacetic_Acid->Fischer_Esterification Ethanol Ethanol Ethanol->Fischer_Esterification Sulfuric_Acid H2SO4 (cat.) Sulfuric_Acid->Fischer_Esterification Workup_Purification Workup & Purification Fischer_Esterification->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for Route 1: Fischer Esterification.

Route 2: Cyanide-Mediated Synthesis from 3-Methoxybenzyl Chloride

This two-step route begins with the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt to form 3-methoxyphenylacetonitrile, followed by acidic alcoholysis to yield the desired ester.

Experimental Protocol: Cyanation and Alcoholysis

Part A: Synthesis of 3-Methoxyphenylacetonitrile [9]

Materials:

  • 3-Methoxybenzyl chloride[10]

  • Sodium cyanide

  • Water

  • Acetone (optional, as solvent)

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.05 eq) in water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[9]

  • The solution is heated to 70 °C.

  • 3-Methoxybenzyl chloride (1.0 eq) is added dropwise over 2 hours, maintaining the temperature.[9]

  • After the addition is complete, the reaction temperature is raised to 75-85 °C and maintained for 4 hours.[9]

  • The mixture is cooled, and the organic layer is separated to yield 3-methoxyphenylacetonitrile.

Part B: Acidic Alcoholysis of 3-Methoxyphenylacetonitrile

Materials:

  • 3-Methoxyphenylacetonitrile

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

Procedure:

  • A solution of 3-methoxyphenylacetonitrile (1.0 eq) in excess absolute ethanol is prepared.

  • Concentrated sulfuric acid is added cautiously, and the mixture is refluxed for several hours.

  • The reaction is cooled and then poured into ice water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by vacuum distillation.

Cost Analysis: Route 2
Component Rationale for Cost Impact Estimated Cost Contribution
3-Methoxybenzyl ChlorideA key starting material; its synthesis adds to the overall cost.High
Sodium CyanideHighly toxic and requires specialized handling and disposal.Moderate
Ethanol & Sulfuric AcidStandard reagents for the alcoholysis step.Low
Solvents (e.g., Diethyl Ether)Used for extraction.Low to Moderate
Safety & HandlingThe use of sodium cyanide necessitates stringent safety protocols.High
Waste DisposalCyanide-containing waste requires specialized and costly disposal.High

Visualization of Route 2 Workflow

Cyanide_Route_Workflow 3-Methoxybenzyl_Chloride 3-Methoxybenzyl Chloride Cyanation Cyanation 3-Methoxybenzyl_Chloride->Cyanation Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Cyanation 3-Methoxyphenylacetonitrile 3-Methoxyphenylacetonitrile Cyanation->3-Methoxyphenylacetonitrile Alcoholysis Acidic Alcoholysis 3-Methoxyphenylacetonitrile->Alcoholysis Ethanol_H2SO4 Ethanol, H2SO4 Ethanol_H2SO4->Alcoholysis Workup_Purification Workup & Purification Alcoholysis->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for Route 2: Cyanide-Mediated Synthesis.

Route 3: Palladium-Catalyzed Carbonylation of 3-Iodoanisole

Modern synthetic chemistry often employs transition-metal catalysis for efficient bond formation.[11][12][13][14][15] Palladium-catalyzed carbonylation offers a direct method to introduce the ester functionality. This route involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

  • 3-Iodoanisole

  • Ethanol

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et3N)

  • Carbon monoxide (CO) gas

Procedure:

  • A pressure reactor is charged with 3-iodoanisole (1.0 eq), palladium(II) acetate (0.01 eq), dppp (0.015 eq), and ethanol.

  • Triethylamine (2.0 eq) is added as a base.

  • The reactor is sealed, flushed with carbon monoxide, and then pressurized with CO (e.g., 10 atm).

  • The reaction mixture is heated (e.g., 100 °C) with stirring for several hours.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography or vacuum distillation.

Cost Analysis: Route 3
Component Rationale for Cost Impact Estimated Cost Contribution
3-IodoanisoleThe aryl halide starting material can be expensive.High
Palladium CatalystA precious metal catalyst, though used in small amounts.High
Phosphine LigandSpecialized ligands can be costly.High
Carbon MonoxideRequires specialized high-pressure equipment and safety measures.Moderate
TriethylamineA common base, relatively inexpensive.Low
EnergyHeating under pressure requires specific equipment and energy.Moderate
EquipmentHigh-pressure reactor is a significant capital investment.High

Visualization of Route 3 Workflow

Palladium_Carbonylation_Workflow 3-Iodoanisole 3-Iodoanisole Pd_Carbonylation Palladium-Catalyzed Carbonylation 3-Iodoanisole->Pd_Carbonylation Ethanol_CO Ethanol, Carbon Monoxide Ethanol_CO->Pd_Carbonylation Pd_Catalyst_Ligand Pd(OAc)2, dppp Pd_Catalyst_Ligand->Pd_Carbonylation Base Triethylamine Base->Pd_Carbonylation Workup_Purification Workup & Purification Pd_Carbonylation->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for Route 3: Palladium-Catalyzed Carbonylation.

Comparative Analysis

Metric Route 1: Fischer Esterification Route 2: Cyanide-Mediated Route 3: Palladium-Catalyzed
Overall Cost ModerateHigh (due to safety and waste)High (due to catalyst and starting material)
Number of Steps 2 (from acetophenone)2 (from benzyl chloride)1 (from iodoanisole)
Yield Generally good to excellent.Can be high, but sensitive to conditions.Typically high.
Safety Concerns Use of concentrated acid.High toxicity of cyanide.High-pressure CO gas.
Environmental Impact Acidic/basic waste, solvent use.Highly toxic cyanide waste.Precious metal waste, solvent use.
Scalability Readily scalable.Challenging due to cyanide handling.Requires specialized high-pressure equipment.

Conclusion and Recommendations

The choice of synthetic route for this compound is a multifaceted decision.

  • Route 1 (Fischer Esterification) stands out as the most balanced option for large-scale production, particularly if an economical source of 3-methoxyphenylacetic acid is available. The reagents are relatively inexpensive, the procedure is straightforward, and it is highly scalable.

  • Route 2 (Cyanide-Mediated Synthesis) , while effective, is significantly hampered by the extreme toxicity of sodium cyanide. The associated costs for specialized handling, safety protocols, and waste disposal make this route less attractive for industrial applications unless a facility is already equipped for such processes.

  • Route 3 (Palladium-Catalyzed Carbonylation) represents a more modern and atom-economical approach. However, the high cost of the palladium catalyst, phosphine ligand, and the specialized high-pressure equipment required for handling carbon monoxide are major economic barriers. This route may be more suitable for the synthesis of high-value analogues where cost is less of a concern.

For most applications, optimizing the Willgerodt-Kindler synthesis of the precursor acid followed by a robust Fischer esterification process will likely provide the most economically viable pathway to this compound.

References

A Senior Application Scientist's Guide to Differentiating Methoxyphenylacetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for ensuring product purity, efficacy, and safety. The subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's biological activity and chemical properties. This guide provides an in-depth comparison of the spectroscopic characteristics of ortho-, meta-, and para-methoxyphenylacetate, offering a practical framework for their unambiguous differentiation using common analytical techniques.

The Challenge of Isomeric Purity

Methoxyphenylacetate isomers serve as crucial building blocks in organic synthesis and are scaffolds in various pharmacologically active compounds. While they share the same molecular formula (C₉H₁₀O₃) and mass, the spatial arrangement of the methoxy (-OCH₃) and acetate (-OCOCH₃) groups on the phenyl ring dictates their electronic environment and, consequently, their interaction with analytical probes. Relying on a single technique can be misleading; therefore, a multi-spectroscopic approach is essential for confident structural elucidation. This guide will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in distinguishing these closely related molecules.

Nuclear Magnetic Resonance (NMR): Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule.

Causality Behind NMR Differentiation

The electronic nature of the substituents governs the chemical shifts (δ) of the aromatic protons and carbons. The methoxy group is a strong electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions. The acetate group is an electron-withdrawing group (EWG) through induction. The interplay of these effects creates a unique electronic fingerprint for each isomer, which is directly observable in the NMR spectrum.

¹H NMR Spectroscopy: A Tale of Three Patterns

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive information. The substitution pattern dictates the number of distinct proton signals and their coupling (splitting) patterns.

  • ortho-methoxyphenylacetate (2-methoxyphenylacetate): The four aromatic protons are all chemically distinct due to the lack of symmetry, resulting in four separate signals, each integrating to 1H. The splitting patterns are complex, often appearing as multiplets.

  • meta-methoxyphenylacetate (3-methoxyphenylacetate): Similar to the ortho isomer, the meta arrangement also results in four unique aromatic protons, leading to four distinct signals in the aromatic region.

  • para-methoxyphenylacetate (4-methoxyphenylacetate): Due to the plane of symmetry passing through the methoxy and acetate groups, the aromatic protons are chemically equivalent in pairs. This results in a highly characteristic A₂B₂ system, which appears as two distinct doublets, each integrating to 2H.[1] This simple pattern is a key diagnostic feature for the para isomer.

The chemical shifts of the methoxy (-OCH₃) and acetyl (-COCH₃) protons also show slight variations but are less diagnostic than the aromatic region.

¹³C NMR Spectroscopy: Counting the Carbons

The ¹³C NMR spectrum provides complementary information. The number of signals in the aromatic region (δ 110-160 ppm) corresponds to the number of unique carbon environments.

  • ortho & meta Isomers: Both isomers will display six distinct signals for the aromatic carbons, as no two carbons are in an identical chemical environment.

  • para Isomer: The plane of symmetry renders the aromatic carbons equivalent in pairs. This results in only four signals for the six aromatic carbons, a clear distinguishing feature.[2][3]

The chemical shift of the methoxy carbon is also influenced by its position, often appearing around 55-56 ppm.[3]

Comparative NMR Data
IsomerAromatic ¹H NMR (δ, ppm)Aromatic ¹³C NMR SignalsMethoxy ¹H (δ, ppm)Acetyl ¹H (δ, ppm)
ortho- ~7.18 (m), 7.02 (m), 6.95 (m), 6.93 (m)[4]6~3.79[4]~2.29[4]
meta- Four distinct multiplets6~3.80~2.30
para- Two doublets (A₂B₂ system), e.g., ~7.05 (d), ~6.90 (d)4~3.78~2.28

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the methoxyphenylacetate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum at a suitable frequency (e.g., 400 MHz).

    • Ensure an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum at a corresponding frequency (e.g., 101 MHz).

    • A higher number of scans is required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Visualization: Methoxyphenylacetate Isomers

isomers cluster_ortho ortho-methoxyphenylacetate cluster_meta meta-methoxyphenylacetate cluster_para para-methoxyphenylacetate ortho ortho meta meta para para

Caption: Chemical structures of the three methoxyphenylacetate isomers.

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

IR spectroscopy probes the vibrational frequencies of functional groups. While the spectra of the three isomers will share similarities due to the presence of the same functional groups (ester C=O, C-O, aromatic C=C, methoxy C-O), the key differences lie in the "fingerprint region" (below 1500 cm⁻¹).

Causality Behind IR Differentiation

The out-of-plane C-H bending vibrations of the aromatic ring are highly sensitive to the substitution pattern.[7] The number and position of substituents dictate which bending modes are IR-active and at what frequency they appear. This provides a reliable method for distinguishing between ortho, meta, and para disubstituted benzene rings.[8][9]

  • ortho-isomer: Typically shows a strong absorption band around 750-760 cm⁻¹.

  • meta-isomer: Shows two characteristic bands, one around 690-710 cm⁻¹ and another between 770-800 cm⁻¹.

  • para-isomer: Exhibits a single strong absorption band in the range of 810-840 cm⁻¹.

Comparative IR Data
Functional Grouportho-Isomer (cm⁻¹)meta-Isomer (cm⁻¹)para-Isomer (cm⁻¹)
C=O Stretch (Ester) ~1765~1765~1765
Aromatic C=C Stretch ~1600, ~1490~1600, ~1490~1610, ~1510
C-O Stretch (Ester & Ether) ~1250, ~1150~1250, ~1150~1250, ~1160
Aromatic C-H Bending ~755 (strong)~695 (strong), ~780 (strong)~835 (strong)

Note: The bolded values are the most diagnostic for determining the substitution pattern.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Visualization: IR Analysis Workflow

ir_workflow start Start: Obtain Isomer Sample background Record Background Spectrum (Clean ATR Crystal) start->background sample Apply Sample to ATR Crystal background->sample acquire Acquire IR Spectrum (4000-600 cm⁻¹) sample->acquire process Process Data (Baseline/ATR Correction) acquire->process analyze Analyze Fingerprint Region (C-H Bending Vibrations) process->analyze identify Identify Substitution Pattern (ortho, meta, or para) analyze->identify

Caption: Standard workflow for isomer identification using ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound, which will be identical for all three isomers. However, differentiation is possible by analyzing their fragmentation patterns, typically using Gas Chromatography-Mass Spectrometry (GC-MS) which also leverages differences in chromatographic retention times.

Causality Behind MS Differentiation

Under electron ionization (EI), the molecule is fragmented into characteristic ions. The position of the substituents can influence fragmentation pathways. For example, the "ortho effect" can lead to unique fragmentation patterns for the ortho isomer that are not observed for the meta and para isomers.[10] This effect involves interaction between the two adjacent substituents, often leading to the elimination of a neutral molecule.

A primary fragmentation for phenyl acetates is the loss of a ketene molecule (CH₂=C=O, 42 Da) to form a methoxyphenol radical cation. Another common fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da).

  • Molecular Ion (M⁺•): All isomers will show a molecular ion peak at m/z 166.

  • Loss of Ketene [M - 42]⁺•: A major peak at m/z 124, corresponding to the methoxyphenol radical cation, is expected for all isomers.[11]

  • Loss of Acetyl Radical [M - 43]⁺: A peak at m/z 123 is also common.

  • Subsequent Fragmentations: The methoxyphenol radical cation (m/z 124) can further fragment by losing a methyl radical (•CH₃, 15 Da) to give an ion at m/z 109, or by losing carbon monoxide (CO, 28 Da) to yield an ion at m/z 96.

While the major fragments may be similar, the relative intensities of these fragments can differ significantly between isomers, providing a basis for differentiation.[10]

Comparative MS Data
Ion Descriptionm/zortho-Isomermeta-Isomerpara-Isomer
Molecular Ion [M]⁺• 166PresentPresentPresent
[M - CH₂CO]⁺• 124High IntensityHigh IntensityHigh Intensity
[M - •COCH₃]⁺ 123ModerateModerateModerate
[M - CH₂CO - •CH₃]⁺ 109ModerateModerateModerate

Note: Relative intensities are key. Subtle differences, especially those arising from ortho effects, require careful comparison with reference spectra.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms or HP-5ms).

    • Use a temperature program to separate the isomers (e.g., start at 100°C, ramp to 250°C at 10°C/min). The isomers will likely have slightly different retention times.

  • MS Detection:

    • Use a standard electron ionization (EI) source at 70 eV.

    • Scan a mass range of m/z 40-200.

  • Data Analysis: Compare the obtained mass spectrum for each separated isomer with a library of known spectra (e.g., NIST) for positive identification.

Visualization: Key Fragmentation Pathway

fragmentation M Methoxyphenylacetate (m/z = 166) frag1 Methoxyphenol Radical Cation (m/z = 124) M->frag1 - CH₂CO (42 Da) frag2 [C₆H₅O]⁺ Ion (m/z = 109) frag1->frag2 - •CH₃ (15 Da)

Caption: A primary fragmentation pathway for methoxyphenylacetate isomers in EI-MS.

Conclusion: A Synergistic Approach

The differentiation of methoxyphenylacetate isomers is a classic analytical challenge that highlights the strengths of modern spectroscopy. While each technique provides valuable clues, a definitive identification relies on the synergistic interpretation of data from multiple sources.

  • ¹H NMR is unparalleled for distinguishing the para isomer through its simple A₂B₂ splitting pattern.

  • ¹³C NMR confirms the para isomer's identity by showing only four aromatic signals.

  • IR Spectroscopy offers a rapid and effective method to distinguish all three isomers by examining the characteristic C-H out-of-plane bending vibrations in the fingerprint region.

  • Mass Spectrometry , especially when coupled with GC, confirms the molecular weight and can reveal differences in fragment ion intensities that aid in identification.

For researchers in quality control, synthesis, and drug development, mastering the interpretation of these spectral differences is not merely an academic exercise—it is a critical skill for ensuring the integrity and success of their scientific endeavors.

References

A Senior Scientist's Guide to Assessing the Purity of Ethyl 3-methoxyphenylacetate from Various Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the quality of a starting material is not merely a parameter—it is the foundation upon which reliable, reproducible, and safe science is built. Ethyl 3-methoxyphenylacetate, a key building block in the synthesis of various pharmaceutical intermediates, is no exception. The presence of uncharacterized impurities, even in trace amounts, can have cascading effects, leading to aberrant biological activity, compromised reaction yields, and significant delays in development timelines.

Part 1: The Analytical Strategy - An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are employed to corroborate findings and illuminate different aspects of the sample's composition. Our strategy is twofold:

  • Absolute Purity Determination (Assay): To establish the absolute content of this compound.

  • Impurity Profile Characterization: To detect, identify, and quantify any organic, inorganic, or residual solvent impurities.

This approach is in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which mandate the control and characterization of impurities in new drug substances.[1][2][3]

G cluster_0 Overall Purity Assessment Workflow Sample Receive this compound (Suppliers A, B, C) QC_Check Initial QC Check (Appearance, Solubility) Sample->QC_Check Assay Primary Assay (Purity %) Quantitative ¹H NMR (qNMR) QC_Check->Assay Impurity_Profile Impurity Profiling GC-MS QC_Check->Impurity_Profile Data_Analysis Data Synthesis & Comparative Analysis Assay->Data_Analysis Impurity_Profile->Data_Analysis Confirmation Orthogonal Check GC-FID / HPLC-UV Confirmation->Data_Analysis Decision Decision: Release or Reject Lot Data_Analysis->Decision

Fig 1. High-level workflow for qualifying this compound.

Part 2: Primary Method - Absolute Purity by Quantitative ¹H NMR (qNMR)

Why qNMR? Unlike chromatographic methods that provide relative purity (e.g., area percent), quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5][6] It relies on a certified internal standard of known purity and concentration. The signal intensity of the analyte is directly proportional to the number of protons giving rise to that signal, making it an exceptionally accurate and reliable technique for assay determination.[7]

Experimental Protocol: qNMR
  • Internal Standard Preparation: Accurately prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆). The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately add a precise volume of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing.

    • Transfer an appropriate volume (e.g., 600 µL) to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and standard) to allow for full magnetization recovery, which is critical for accurate quantification. Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved, unique signal for the analyte (e.g., the ethyl ester's -CH₂- quartet) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

G cluster_1 qNMR Protocol Flow start Start prep_std Prepare Certified Internal Standard Solution start->prep_std weigh_analyte Accurately Weigh Analyte Sample prep_std->weigh_analyte add_std Add Precise Volume of Standard Solution weigh_analyte->add_std dissolve Vortex to Dissolve add_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Long D1 Delay) transfer->acquire process Process Data & Integrate Peaks acquire->process calculate Calculate Absolute Purity process->calculate end End calculate->end

Fig 2. Step-by-step workflow for qNMR purity determination.

Part 3: Impurity Profiling by Gas Chromatography (GC)

Why GC? this compound is a volatile ester, making it an ideal candidate for Gas Chromatography.[8][9] This technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

  • GC with Flame Ionization Detection (GC-FID): Provides a robust quantitative assessment of purity based on area percentage and is excellent for detecting organic impurities. The FID response is generally proportional to the number of carbon atoms, allowing for a good estimation of relative concentrations without needing individual standards for every impurity.

  • GC with Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown volatile impurities.[10][11] As compounds elute from the GC column, they are fragmented and analyzed by the mass spectrometer, generating a unique mass spectrum (a chemical fingerprint) that can be compared against spectral libraries for positive identification.

Potential Impurities

Based on the likely synthesis routes (e.g., Fischer esterification of 3-methoxyphenylacetic acid with ethanol), potential impurities could include:

  • Starting Materials: Unreacted 3-methoxyphenylacetic acid, residual ethanol.

  • By-products: Diethyl ether (from ethanol dehydration).

  • Related Substances: Isomeric impurities (e.g., Ethyl 2- or 4-methoxyphenylacetate), other esters from residual alcohols.[12]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Heptane).

Experimental Protocol: GC-MS/FID
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet: 250°C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50°C, hold 2 min) to separate volatile solvents, then ramp at a moderate rate (e.g., 10°C/min) to a high final temperature (e.g., 280°C, hold 5 min) to elute all components.

  • Detector Settings:

    • FID: 280°C. Data collection rate of 20 Hz.

    • MS: Transfer line at 280°C, Ion source at 230°C. Scan range of m/z 35-500.

  • Data Analysis:

    • FID: Integrate all peaks. Calculate purity as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • MS: Identify peaks by matching their mass spectra against a reference library (e.g., NIST).

Part 4: Orthogonal Check - High-Performance Liquid Chromatography (HPLC)

Why HPLC? While GC is excellent for volatile compounds, HPLC is a powerful complementary technique for detecting non-volatile or thermally labile impurities, such as the starting carboxylic acid or potential degradation products.[13][14]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Prepare a solution of the sample (e.g., ~0.5 mg/mL) in the mobile phase.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

    • Gradient: e.g., Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the analyte and potential aromatic impurities absorb (e.g., 254 nm and 275 nm).

Part 5: Data Synthesis - A Hypothetical Supplier Comparison

After analyzing samples from three hypothetical suppliers (A, B, and C) using the methods described, the data can be compiled for a direct comparison.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier C
Appearance Clear, colorless liquidClear, colorless liquidClear, pale yellow liquid
Purity by qNMR (Assay) 99.6% ± 0.2%98.8% ± 0.2%99.1% ± 0.2%
Purity by GC-FID (Area %) 99.85%99.10%99.50%
Water Content (Karl Fischer) 0.05%0.25%0.10%
Identified Impurities (GC-MS)
3-Methoxyphenylacetic acid0.08%0.15%0.12%
Toluene (Residual Solvent)Not Detected0.30% (3000 ppm)0.05% (500 ppm)
Ethyl 4-methoxyphenylacetate0.03%Not DetectedNot Detected
Unknown Impurity (at RT 12.5 min)Not Detected0.20%Not Detected
Total Impurities (GC-FID) 0.15%0.90%0.50%
Interpretation and Recommendations
  • Supplier A: Demonstrates the highest absolute purity (qNMR) and the cleanest profile by GC.[4] The low water content and absence of significant process-related impurities make this the premium choice for sensitive applications where impurity interference must be minimized. The presence of a small amount of the isomeric impurity should be noted but is likely inconsequential for most applications.

  • Supplier B: Shows a lower purity and a more complex impurity profile. The presence of a significant amount of residual toluene and an unknown impurity is a major concern. According to ICH Q3C guidelines, toluene is a Class 2 solvent with a concentration limit that this batch may exceed depending on the final drug product's daily dose.[3] This material would require further purification or be rejected.

  • Supplier C: Presents a good purity profile, although slightly lower than Supplier A. The pale yellow color suggests the presence of a minor chromophore not detected by GC or HPLC at the monitored wavelengths. While the purity is high, the source of the color should be investigated if the material is intended for applications where color is a critical parameter.

Conclusion

The qualification of a chemical starting material is a rigorous, evidence-based process. By employing an orthogonal analytical strategy centered on absolute quantification by qNMR and comprehensive impurity profiling by GC-MS , supplemented by GC-FID and HPLC , a research organization can build a detailed and trustworthy quality profile for this compound. This multi-faceted approach provides the necessary data to not only accept or reject a batch but to strategically select suppliers based on the specific needs of a research or development program, ensuring scientific integrity from the very first step.

References

The Strategic Advantage of the Meta-Position: A Comparative Guide to Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Substituted phenylacetates are a cornerstone of this molecular architecture, offering a versatile scaffold for the construction of complex bioactive molecules.[1] Among these, Ethyl 3-methoxyphenylacetate presents a unique combination of electronic and steric properties that often render it a superior choice over its ortho- and para-substituted counterparts, as well as other analogs. This guide provides an in-depth comparison, supported by established chemical principles and experimental insights, to assist researchers in making informed decisions for their synthetic strategies.

The Subtle Superiority: Understanding Substituent Effects

The position of a substituent on the phenyl ring is not a trivial matter; it profoundly influences the molecule's reactivity, stability, and biological interactions. The methoxy group (-OCH₃) is a particularly interesting substituent due to its dual electronic nature: it is electron-donating by resonance (a mesomeric effect) and electron-withdrawing by induction. The interplay of these effects is highly dependent on its position relative to the acetate side chain.

  • Ortho-Substitution (Ethyl 2-methoxyphenylacetate): The proximity of the methoxy group to the reaction center in the ortho-position introduces significant steric hindrance.[2] This can impede the approach of reagents during synthesis, often leading to lower reaction yields and requiring more forcing conditions. While the electronic effects are present, they are often overshadowed by this steric clash.

  • Para-Substitution (Ethyl 4-methoxyphenylacetate): In the para-position, the electron-donating resonance effect of the methoxy group is maximized. This increased electron density on the phenyl ring can influence the reactivity of the benzylic position and may be beneficial in certain multi-step syntheses. However, this strong electronic effect may not always be desirable, potentially leading to unwanted side reactions or unfavorably altering the electronic properties of the final molecule in a drug design context.[3]

  • Meta-Substitution (this compound): The meta-position offers a "sweet spot." Here, the steric hindrance is negligible, similar to the para-isomer. Crucially, the strong electron-donating resonance effect is not transmitted to the benzylic carbon of the acetate side chain, while the inductive electron-withdrawing effect still exerts a moderate influence.[4][5] This unique electronic profile can lead to more predictable reactivity, improved stability, and offer distinct advantages in modulating the physicochemical properties of a target molecule for optimal biological activity.[6]

Comparative Performance Analysis

The following table summarizes the key performance indicators of this compound in comparison to its isomers and other substituted phenylacetates. The data is a synthesis of established chemical principles and typical experimental observations.

FeatureEthyl 2-methoxyphenylacetateThis compoundEthyl 4-methoxyphenylacetateEthyl 4-hydroxyphenylacetate
Typical Synthesis Yield (Fischer Esterification) Lower due to steric hindranceHighHighModerate (phenolic OH can interfere)
Purity & Ease of Separation Can be challenging to separate from starting material due to similar boiling points.Good, generally straightforward purification.[7]Good, generally straightforward purification.Requires protection/deprotection steps, complicating purification.
Stability Stable under standard conditions.High stability due to balanced electronic effects.Generally stable, but the electron-rich ring can be more susceptible to oxidation.Prone to oxidation.
Reactivity Profile Sterically hindered, may require more reactive reagents or catalysts.Predictable reactivity, less prone to side reactions on the aromatic ring.Electron-rich ring can lead to side reactions in subsequent steps (e.g., electrophilic aromatic substitution).The phenolic hydroxyl group can be a site for competing reactions.
Utility as a Drug Precursor Limited due to steric bulk.Versatile due to its unique electronic and steric properties, allowing for precise molecular tailoring.[1]Useful, but the strong electronic effect needs to be considered in the overall design.The hydroxyl group can be a key pharmacophore but requires careful handling in synthesis.

Experimental Workflow: Synthesis via Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of ethyl phenylacetates from their corresponding carboxylic acids.[8][9] The following workflow highlights a typical procedure for the synthesis of this compound, which benefits from the lack of steric hindrance at the meta-position, often leading to high yields.

Fischer Esterification Workflow for this compound Synthesis.
Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyphenylacetic acid (1.0 eq)

  • Anhydrous Ethanol (10.0 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (0.1 eq, catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid and anhydrous ethanol.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Self-Validation: The success of this protocol is validated at several stages. The TLC monitoring ensures the consumption of the starting material. The neutralization step with sodium bicarbonate is confirmed by the cessation of effervescence. The final purity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the obtained spectra with reference data.

The Meta-Advantage in Drug Development

The unique electronic and steric profile of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals. The meta-methoxy group can serve multiple roles:

  • Modulation of Lipophilicity: The methoxy group can fine-tune the lipophilicity of the final molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Blocking: The meta-position is less susceptible to metabolic oxidation compared to the para-position, potentially leading to a longer biological half-life of the drug.

  • Receptor Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The meta-position orients this group in a specific vector in 3D space that may be crucial for optimal binding.

Conclusion

While ortho- and para-substituted phenylacetates have their applications, this compound often emerges as a more strategic choice in complex organic synthesis and drug discovery. Its advantages lie in the balanced interplay of electronic and steric effects conferred by the meta-positioned methoxy group. This leads to higher yields and purity in synthesis, predictable reactivity in subsequent chemical transformations, and offers a nuanced tool for the fine-tuning of molecular properties in the design of novel therapeutics. For researchers and drug development professionals, a thorough understanding of these positional isomer effects is paramount to accelerating the discovery and development of new chemical entities.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of ethyl 3-methoxyphenylacetate (CAS No. 35553-92-5), a common laboratory chemical. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact. By understanding the "why" behind each step, researchers can confidently manage this chemical waste stream from generation to final disposal.

Section 1: Hazard Assessment & Key Properties

Before handling any chemical waste, a thorough understanding of its properties is essential. While comprehensive toxicological and environmental data for this compound are not fully available, information from safety data sheets (SDS) for this and structurally similar esters allows for a conservative and safe approach to its handling and disposal.[1][2] The primary concerns are its combustible nature and the potential for hazardous decomposition products under thermal stress.[2][3]

Table 1: Key Properties of this compound

PropertyValue / InformationSource
CAS Number 35553-92-5[1]
Molecular Formula C11H14O3[2]
Physical State Liquid[4]
Hazards Based on available data, classification criteria are not met for acute health or physical hazards, but should be handled with care as with all laboratory chemicals.[2]
Incompatibilities Strong oxidizing agents, Bases.[2][3]
Hazardous Decomposition Upon combustion, may produce Carbon Monoxide (CO) and Carbon Dioxide (CO2).[2][3]
Environmental Hazards Noted as non-hazardous for transport; however, it should not be released into the environment or sewer systems.[1][2]

Section 2: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The causality is simple: preventing exposure eliminates risk. Therefore, all handling and disposal procedures for this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Required PPE includes:

  • Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[2][4]

  • Hand Protection: Use chemically resistant protective gloves (e.g., Nitrile). It is crucial to inspect gloves before use and consult the manufacturer's data on breakthrough time and permeability.[2][5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential splash risk, a chemical-resistant apron is recommended.[2]

Section 3: Disposal Decision Workflow

The appropriate disposal pathway for this compound depends primarily on the quantity of waste generated. This workflow provides a logical, step-by-step decision-making process to ensure both safety and compliance.

G start This compound Waste Generated decision_qty Is the quantity small (<50 mL) and uncontaminated? start->decision_qty small_qty Follow Protocol 4.1: Absorb on paper towel and allow to evaporate in a certified fume hood. decision_qty->small_qty  Yes large_qty Follow Protocol 4.2: Absorb onto inert material (e.g., vermiculite). Package in a sealed container. decision_qty->large_qty  No / Contaminated decision_container Is the original container now empty? small_qty->decision_container label_waste Label container as 'Hazardous Waste' with full chemical name and date. large_qty->label_waste store Store in a designated Satellite Accumulation Area for collection by a licensed waste contractor. label_waste->store store->decision_container container_protocol Follow Protocol 4.3: Triple-rinse the empty container. decision_container->container_protocol  Yes end Disposal Process Complete container_protocol->end

Caption: Disposal Decision Workflow for this compound.

Section 4: Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for the scenarios identified in the workflow.

Protocol 4.1: Disposal of Small Quantities (<50 mL)

This method is suitable only for minor quantities of uncontaminated material. The principle is controlled evaporation in a safe, contained environment to prevent direct environmental release.

  • Work Area: Perform all steps inside a certified chemical fume hood.

  • Absorption: Absorb the liquid onto an inert material like a paper towel.[5]

  • Evaporation: Place the paper towel on a tray within the fume hood and allow the solvent to evaporate completely. This minimizes the volume of liquid waste requiring incineration.

  • Final Disposal: Once dry, the paper towel can be disposed of in the regular solid waste, provided this is permitted by your institution's policies.[5]

Protocol 4.2: Disposal of Large Quantities (>50 mL) and Contaminated Waste

For larger volumes or any quantity that is contaminated with other chemicals, bulk collection for professional disposal is mandatory. The primary goal is secure containment.

  • Containment: Select a clean, compatible waste container with a tightly fitting cap. Plastic is often preferred.[6][7]

  • Absorption: Pour an inert, non-combustible absorbent material such as vermiculite, perlite, or cat litter into the container. Slowly add the this compound waste to the absorbent.[5] This converts the liquid to a solid phase, reducing risks of splashing, spillage, and vapor release.

  • Packaging: Seal the container tightly. Do not overfill; leave adequate headspace for potential vapor expansion.[6]

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name ("this compound"), the approximate concentration and volume, and the date of accumulation.[6][8]

  • Storage: Store the sealed container in a designated, secondary containment area, away from incompatible materials, until it is collected by a licensed chemical waste disposal contractor.[1][5] The material should be disposed of via controlled incineration with flue gas scrubbing.[1]

Protocol 4.3: Management of Empty Containers

An "empty" container that held a chemical is still considered hazardous waste until properly decontaminated.[6]

  • Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous chemical waste.[6] Add it to your designated organic or hydrocarbon waste stream, following Protocol 4.2.

  • Final Disposal: Once triple-rinsed, the container can be offered for recycling or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with institutional and local regulations.[1]

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For larger spills, contain the liquid with absorbent pads or booms.

  • Clean-up: Use an inert absorbent material (vermiculite, cat litter) to soak up the spilled liquid.[2]

  • Dispose: Scoop the absorbed material and any contaminated debris into a sealable container.[2] This waste must be packaged, labeled, and disposed of as hazardous waste according to Protocol 4.2.

Section 6: Regulatory Context

While this guide provides best practices, all chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Researchers are legally responsible for consulting and adhering to all applicable local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][9] Always follow your institution's specific chemical hygiene plan and waste management guidelines.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the precise and safe handling of chemical reagents is paramount. Ethyl 3-methoxyphenylacetate, a key building block in organic synthesis, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards associated with this compound.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before detailing specific PPE, it is crucial to understand the inherent risks of this compound. While not classified as acutely toxic, its primary hazards lie in its irritant properties. Safety Data Sheets (SDS) consistently highlight the following classifications:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

These classifications are the cornerstone of our PPE strategy. The objective is to create an impermeable barrier between the researcher and the chemical, preventing contact and subsequent irritation.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CodeDescription
Skin Irritation, Category 2H315Causes skin irritation.[1]
Serious Eye Irritation, Category 2AH319Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure, Category 3H335May cause respiratory irritation.[1][2]
Core Protective Measures: Your First Line of Defense

Based on the hazard analysis, a baseline of PPE is required for any procedure involving the handling of this compound. This section details the minimum protective gear and the scientific rationale for its selection.

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Standard Operations: For routine tasks such as weighing, transferring, or preparing solutions, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] The side-shields are critical to protect against splashes from various angles.

  • High-Risk Procedures: When there is a significant risk of splashing (e.g., during vigorous mixing, heating, or pressure reactions), supplement safety goggles with a face shield . This provides an additional layer of protection for the entire face.

The choice of gloves is critical for preventing skin contact. This compound is a combustible solid, and appropriate gloves must be selected for chemical resistance.

  • Glove Selection: Always use gloves that have been tested for chemical compatibility. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. However, it is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation data for phenylacetates or similar esters.

  • Pre-Use Inspection: Before every use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or punctures.[3][4]

  • Proper Technique: Handle with gloves and wash and dry hands thoroughly after removal.[3]

To prevent accidental skin exposure from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Additional Protection: For larger scale operations or when the risk of a significant spill is higher, consider wearing impervious clothing to provide a greater barrier against chemical contact.[3]

While engineering controls like fume hoods are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.

  • Standard Handling: When working with small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection is generally not required.[4]

  • Spills or Poor Ventilation: In the event of a large spill or if working in an area with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

Operational and Disposal Plans: From Use to Neutralization

Proper PPE use extends beyond simply wearing the equipment. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your laboratory coat.

    • Put on your safety goggles and, if necessary, a face shield.

    • Wash and dry your hands thoroughly.

    • Put on your selected chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outer surface with your bare hands.

    • Remove your laboratory coat.

    • Remove your face shield and safety goggles.

    • Wash your hands thoroughly with soap and water.

Diagram 1: PPE Selection Workflow

PPE_Workflow Start Assess Task Routine Routine Handling (Weighing, Transfer) Start->Routine Spill Spill or Poor Ventilation Start->Spill LargeScale Large Scale or High Splash Risk Start->LargeScale Goggles Safety Goggles (EN 166 / NIOSH) Routine->Goggles Gloves Nitrile Gloves (Check Compatibility) Routine->Gloves LabCoat Lab Coat Routine->LabCoat Spill->Goggles Spill->Gloves Spill->LabCoat Respirator Respirator (Organic Vapor) Spill->Respirator LargeScale->Goggles LargeScale->Gloves FaceShield Face Shield LargeScale->FaceShield ImperviousGown Impervious Gown LargeScale->ImperviousGown

Caption: A decision-making workflow for selecting appropriate PPE.

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

  • Containers: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, if local regulations permit.[3]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This proactive approach to safety is the hallmark of a well-managed and effective laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.